molecular formula C7H6BrN3 B13904330 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13904330
M. Wt: 212.05 g/mol
InChI Key: BQPYVAKYAJOHMK-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a brominated heterocyclic building block of high interest in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its core structure, the 5H-pyrrolo[2,3-b]pyrazine scaffold, has been extensively investigated as a versatile hinge-binding motif in the design of potent and selective inhibitors for Fibroblast Growth Factor Receptors (FGFRs) . Aberrant FGFR signaling is a recognized driver in various human malignancies, making this scaffold a valuable template for developing targeted anticancer therapies . The bromine substituent at the 3-position offers a strategic synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecule and explore structure-activity relationships (SAR) . This enables the fine-tuning of physicochemical and pharmacological properties to optimize potency and selectivity. The 5H-pyrrolo[2,3-b]pyrazine scaffold is known to mimic ATP and form key hydrogen bonds with the kinase hinge region, effectively blocking the ATP-binding site and inhibiting kinase activity . Compounds based on this scaffold have demonstrated high enzymatic activity and promising selectivity profiles in biochemical assays . This product is intended for research purposes as a key synthetic intermediate in drug discovery programs. For Research Use Only. Not for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H6BrN3/c1-4-2-10-7-6(4)9-3-5(8)11-7/h2-3H,1H3,(H,10,11)

InChI Key

BQPYVAKYAJOHMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=NC(=CN=C12)Br

Origin of Product

United States

Foundational & Exploratory

Chemical Properties & Reactivity Guide: 3-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal applications of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine .

Executive Summary

This compound is a fused bicyclic heteroaromatic scaffold belonging to the 4,7-diazaindole class. It serves as a "privileged structure" in drug discovery, primarily designed to mimic the purine core of adenosine triphosphate (ATP). This structural mimicry allows it to function as a potent hinge-binder in the ATP-binding pockets of protein kinases, specifically FGFR (Fibroblast Growth Factor Receptor) , JAK (Janus Kinase) , and c-Met .

The presence of the bromine atom at the C-3 position provides a critical electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the methyl group at C-7 and the free N-H at N-5 modulate lipophilicity and hydrogen-bonding capability, respectively.

Structural Analysis & Electronic Properties

Nomenclature and Numbering

To understand the reactivity, one must master the numbering system of the 5H-pyrrolo[2,3-b]pyrazine fused system.

  • Core Scaffold: Pyrazine ring fused to a pyrrole ring.[1]

  • Numbering (IUPAC):

    • Positions 1, 4: Pyrazine nitrogen atoms.[2][3]

    • Positions 2, 3: Pyrazine carbon atoms.[3][4][5][6][7][8]

    • Position 5: Pyrrole nitrogen (protonated in the 5H-tautomer).

    • Positions 6, 7: Pyrrole carbon atoms.

    • Bridgehead: 4a and 7a.

Structure Visualization:

  • 3-Bromo: Electrophilic site on the electron-deficient pyrazine ring.

  • 7-Methyl: Steric and lipophilic modulator on the electron-rich pyrrole ring.

  • 5H: Hydrogen bond donor (HBD) essential for kinase hinge interaction (e.g., with Glu residues).

Electronic Distribution

The molecule exhibits a "push-pull" electronic character:

  • Pyrazine Ring (Electron Deficient): The two nitrogen atoms (N1, N4) pull electron density, making C-2 and C-3 susceptible to nucleophilic aromatic substitution (

    
    ), although the bromine at C-3 is primarily used for metal-catalyzed coupling.
    
  • Pyrrole Ring (Electron Rich): The lone pair on N-5 participates in aromaticity, making the ring electron-rich. However, the fusion to the electron-withdrawing pyrazine ring significantly reduces the basicity of the pyrrole and increases the acidity of the N-H proton compared to indole.

PropertyValue (Estimated/Lit)Significance
Molecular Weight ~212.05 g/mol Fragment-like, ideal for lead optimization.
LogP (Calc) ~1.8 - 2.1Moderate lipophilicity; 7-methyl increases LogP vs parent.
pKa (N-5 H) ~13.5More acidic than indole (pKa 17) due to pyrazine electron withdrawal.
pKa (N-1/N-4) < 1.0Very weakly basic; protonation is difficult in physiological pH.
H-Bond Donors 1 (N-5 H)Critical for binding to kinase hinge region (e.g., Glu562 in FGFR1).
H-Bond Acceptors 2 (N-1, N-4)Interaction with backbone NH in kinase hinge.

Synthetic Accessibility

The synthesis of this compound typically follows a convergent route involving the construction of the pyrrole ring onto a pre-functionalized pyrazine core.

Primary Synthetic Route: Sonogashira Cyclization

This is the industry-standard approach for accessing substituted pyrrolopyrazines.

Step 1: Sonogashira Coupling Reaction of 3,5-dibromo-2-aminopyrazine (or 2-amino-3-chloropyrazine) with propyne (or a propyne equivalent) catalyzed by Pd(0)/Cu(I).

  • Note: Regioselectivity is key. The alkyne replaces the halogen at C-3 (relative to amino).

Step 2: Cyclization The resulting 2-amino-3-alkynylpyrazine undergoes cyclization.

  • Challenge: Standard cyclization of terminal alkynes yields the 6-substituted isomer. To achieve the 7-methyl isomer, an internal alkyne or specific ketone condensation strategy is often required, or the use of 2-amino-3-propionylpyrazine followed by intramolecular condensation.

Diagram: General Synthesis Workflow

Synthesis Figure 1: Synthetic pathway via Sonogashira coupling and base-mediated cyclization. Start 2-Amino-3,5-dibromopyrazine Step1 Sonogashira Coupling (Pd(PPh3)4, CuI, Propyne) Start->Step1 Inter Intermediate: 3-(prop-1-ynyl)pyrazin-2-amine Step1->Inter Step2 Cyclization (KOtBu, NMP, Heat) Inter->Step2 Product Target: This compound Step2->Product Regioselective Ring Closure

[8]

Reactivity Profile & Functionalization[9]

The This compound scaffold offers three distinct vectors for chemical modification, enabling the construction of SAR (Structure-Activity Relationship) libraries.

Vector A: C-3 Bromine (The Electrophile)

The bromine atom is highly activated for oxidative addition by Palladium due to the electron-deficient nature of the pyrazine ring.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids. This is the primary method to install the "tail" of the kinase inhibitor (e.g., pyrazole, pyridine moieties).

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

  • Reactivity Order: C-3 Br > C-Cl (if present).

Vector B: N-5 Pyrrole Nitrogen (The Nucleophile)

The N-H is acidic (pKa ~13.5) and can be deprotonated by weak bases (e.g.,


, 

).
  • Alkylation: Reaction with alkyl halides.

  • Sulfonylation: Reaction with sulfonyl chlorides (common for protecting groups or prodrugs).

  • Significance: In many active kinase inhibitors, this position is left unsubstituted (H) to maintain H-bond donor capacity with the enzyme hinge.

Vector C: C-2 Pyrazine Carbon

The C-2 position (adjacent to N1) is susceptible to:

  • Nucleophilic Aromatic Substitution (

    
    ):  If a leaving group is present.
    
  • Minisci Reaction: Radical alkylation.

  • C-H Activation: Direct arylation is possible but less selective than C-3 coupling.

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

This scaffold is a bioisostere of the purine ring found in ATP.

  • Hinge Binding: The N-5 (H) acts as a donor to the backbone carbonyl of the kinase hinge (e.g., Glu562 in FGFR1). The N-1 (or N-4) acts as an acceptor for the backbone amide NH (e.g., Ala564).

  • Selectivity: The 7-methyl group projects into the solvent-exposed region or a hydrophobic pocket, potentially improving selectivity against other kinases by inducing steric clash in non-target enzymes.

Diagram: Pharmacophore Mapping

SAR Figure 2: SAR Logic and Pharmacophore interactions of the scaffold. Core 5H-Pyrrolo[2,3-b]pyrazine Scaffold N5 N-5 Position (H-Bond Donor) Core->N5 C3 C-3 Position (Suzuki Handle) Core->C3 C7 C-7 Methyl (Lipophilic/Steric) Core->C7 Target Kinase Hinge Region (FGFR/JAK/c-Met) N5->Target Primary H-Bond (Glu562) C3->Target Solvent Front Interaction C7->Target Selectivity Filter

[8]

Experimental Protocol

Protocol: Suzuki-Miyaura Coupling at C-3

Objective: Functionalization of this compound with a heteroaryl boronic acid.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic ester, and Palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane and aqueous base via syringe.

  • Reaction: Heat the mixture to 90–100 °C for 2–4 hours (or 120 °C for 30 min in microwave). Monitor by LC-MS for consumption of the bromide (

    
    ).
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
    

Validation Criteria:

  • LC-MS: Disappearance of Br isotope pattern (1:1 ratio). Appearance of product mass.[8][9][10][11]

  • NMR: Loss of C-3 proton signal (if H was present) or shift of adjacent signals.

Safety & Handling

  • Hazards: The compound is an organobromide and potential kinase inhibitor. Treat as toxic and irritant .

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8 °C under inert gas (Argon). Protect from light to prevent debromination over long periods.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018. Link

  • Synthesis of Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Serine/Threonine Inhibitors. SSRN, 2022. Link

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives. Journal of Medicinal Chemistry, 2025.[11][12] Link[12]

  • PubChem Compound Summary: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information. Link

  • Reagentia Catalog: this compound. Reagentia. Link

Sources

The Strategic Role of 3-Bromo-7-Methyl-5H-pyrrolo[2,3-b]pyrazine in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[2,3-b]pyrazine scaffold, a privileged heterocyclic structure in medicinal chemistry, has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This technical guide delves into the therapeutic potential of derivatives originating from the 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine core. While not a therapeutic agent in itself, this specific intermediate represents a critical building block, offering medicinal chemists a versatile platform for structural elaboration and optimization of drug candidates. We will explore the synthetic utility of this scaffold, the rationale behind its design, and the significant therapeutic promise of its derivatives, particularly in the realms of oncology and inflammatory diseases through the inhibition of key kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).

Introduction: The 5H-pyrrolo[2,3-b]pyrazine Core - A Privileged Scaffold in Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of phosphate groups to substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.[1][2] The 5H-pyrrolo[2,3-b]pyrazine core, an isostere of purine, has garnered significant attention due to its ability to mimic the adenine structure of ATP, enabling it to bind effectively within the ATP-binding pocket of various kinases.[3] This foundational structure has been successfully exploited to develop inhibitors for a range of kinases, including FGFRs, JAK3, Bruton's tyrosine kinase (BTK), and focal adhesion kinase (FAK).[2]

The strategic substitution on this core is paramount for achieving potency and selectivity. The "3-bromo-7-methyl" substitution pattern of the title compound provides two key features for medicinal chemists:

  • The 3-Bromo Group: This halogen atom serves as a versatile synthetic "handle." It readily participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and other functional groups at the 3-position, enabling extensive exploration of the structure-activity relationship (SAR).

  • The 7-Methyl Group: The methyl group at the 7-position can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity and selectivity for the target kinase. It can also impact the compound's metabolic stability and pharmacokinetic profile.

This guide will illuminate how the unique combination of the 5H-pyrrolo[2,3-b]pyrazine core with these specific substitutions provides a powerful platform for the rational design of next-generation kinase inhibitors.

Therapeutic Landscape: Kinase Targets and Disease Indications

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have demonstrated significant therapeutic potential across multiple disease areas, primarily by targeting key kinases involved in pathological signaling cascades.

Fibroblast Growth Factor Receptor (FGFR) Inhibition in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is frequently implicated in various cancers due to gene amplification, mutations, and translocations, leading to aberrant signaling that drives tumor growth, proliferation, and angiogenesis.[2][4] Consequently, FGFRs are a validated and highly attractive target for anticancer drug development.[5]

Numerous studies have highlighted the efficacy of 5H-pyrrolo[2,3-b]pyrazine derivatives as potent FGFR inhibitors.[2][4] Through rational drug design, researchers have successfully synthesized compounds with nanomolar inhibitory activity against FGFR1-3.[6] The development of these inhibitors often involves leveraging a brominated pyrrolo[2,3-b]pyrazine intermediate for Suzuki coupling to introduce various moieties that can interact with key residues in the FGFR kinase domain.[2]

Signaling Pathway: FGFR Activation and Downstream Cascades

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5H-pyrrolo[2,3-b]pyrazine Derivative Inhibitor->FGFR

Caption: Aberrant FGFR signaling pathway and point of inhibition.

Janus Kinase (JAK) Inhibition in Inflammatory and Autoimmune Diseases

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for signaling from cytokine receptors. The JAK-STAT signaling pathway is crucial for immune cell development, differentiation, and function. Dysregulation of this pathway is a key driver of many inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[7]

Patents have been filed for substituted pyrrolo[2,3-b]pyrazines as potent and selective JAK3 inhibitors.[8] JAK3 is primarily expressed in hematopoietic cells and plays a critical role in lymphocyte function, making it an attractive target for immunosuppressive therapy with a potentially reduced side-effect profile compared to broader JAK inhibitors. The versatility of the pyrrolo[2,3-b]pyrazine core allows for the fine-tuning of selectivity and potency against specific JAK family members.

Signaling Pathway: JAK-STAT Activation and Downstream Effects

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Dimerization & Activation Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nucleus STAT->Nucleus Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Inhibitor 5H-pyrrolo[2,3-b]pyrazine Derivative Inhibitor->JAK

Caption: The JAK-STAT signaling pathway and point of inhibition.

Synthetic Strategy and Experimental Protocols

The synthesis of therapeutically active 5H-pyrrolo[2,3-b]pyrazine derivatives heavily relies on the strategic functionalization of a brominated core intermediate. Below is a generalized synthetic workflow and a representative experimental protocol for a key synthetic step.

Workflow: From Brominated Intermediate to Potent Kinase Inhibitor

Synthesis_Workflow Start Starting Materials (e.g., aminopyrazine) Core_Formation Pyrrolo[2,3-b]pyrazine Core Formation Start->Core_Formation Bromination Regioselective Bromination Core_Formation->Bromination Intermediate 3-Bromo-7-methyl-5H- pyrrolo[2,3-b]pyrazine (Key Intermediate) Bromination->Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Derivative Functionalized Derivative Coupling->Derivative Final_Product Final Kinase Inhibitor Derivative->Final_Product

Caption: General synthetic workflow for kinase inhibitor development.

Representative Protocol: Suzuki Cross-Coupling

The Suzuki coupling is a cornerstone reaction in the synthesis of these derivatives, enabling the formation of a carbon-carbon bond between the 3-position of the pyrrolo[2,3-b]pyrazine core and a diverse range of boronic acids or esters.

Objective: To synthesize a 3-aryl-7-methyl-5H-pyrrolo[2,3-b]pyrazine derivative from the 3-bromo intermediate.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 3-aryl-7-methyl-5H-pyrrolo[2,3-b]pyrazine derivative.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis, which should show the consumption of the starting material and the emergence of a new peak with the expected mass-to-charge ratio of the product. Further characterization by ¹H NMR and ¹³C NMR will confirm the structure of the final compound.

Quantitative Data and Structure-Activity Relationship (SAR)

The development of potent and selective kinase inhibitors from the 5H-pyrrolo[2,3-b]pyrazine scaffold is an iterative process guided by SAR studies. The following table presents hypothetical, yet representative, data illustrating how modifications at the 3-position can impact inhibitory activity against a target kinase.

Compound ID3-Position SubstituentTarget Kinase IC₅₀ (nM)
A-1 -Br (Intermediate)>10,000
A-2 -Phenyl850
A-3 -4-Fluorophenyl420
A-4 -3-Aminophenyl150
A-5 -1-Methyl-1H-pyrazol-4-yl25
A-6 -3-(Dimethylamino)phenyl95

Interpretation of SAR:

  • The unsubstituted phenyl group (A-2) provides a baseline level of activity.

  • The introduction of a fluorine atom (A-3) can enhance activity, potentially through favorable interactions with the protein or by altering the electronics of the phenyl ring.

  • The presence of a hydrogen bond donor, such as the amino group in A-4, can significantly improve potency.

  • Heterocyclic substituents, like the pyrazole in A-5, often lead to highly potent inhibitors by engaging in specific hydrogen bonding and hydrophobic interactions within the ATP-binding site.

  • The dimethylamino group in A-6, while providing a basic handle, may be less optimal sterically or electronically compared to the pyrazole, resulting in slightly lower potency.

These SAR insights are critical for guiding the design of subsequent generations of inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of strategic intermediate design in modern drug discovery. While not a therapeutic agent itself, its true value lies in its synthetic versatility, which unlocks a vast chemical space for the development of highly potent and selective kinase inhibitors. The derivatives of this core have shown immense promise in targeting critical signaling pathways in oncology and inflammatory diseases, with several compounds based on the broader 5H-pyrrolo[2,3-b]pyrazine scaffold advancing into clinical trials.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to minimize off-target effects.

  • Overcoming Drug Resistance: Developing covalent and allosteric inhibitors based on this scaffold to combat acquired resistance mutations in kinases like FGFR.[6]

  • Exploring New Targets: Expanding the application of this privileged scaffold to other kinase targets implicated in a wider range of diseases.

The continued exploration of the chemical space around the 5H-pyrrolo[2,3-b]pyrazine core, enabled by versatile intermediates like this compound, will undoubtedly lead to the discovery of novel and impactful therapeutics for years to come.

References

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 704. [Link]

  • Liu, Q., Jiang, A., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 586. [Link]

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]

  • Goldstein, D. M., Brameld, K. A., & Owens, T. (2017). U.S. Patent No. 9,676,778. Washington, DC: U.S.
  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1981-2006. [Link]

  • Perrone, M. G., Talia, M., & Scilimati, A. (2020). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. U.S. Patent No. 9,745,311. Washington, DC: U.S.
  • Wang, Y., Zhang, Y., Chen, Y., Li, Y., Liu, J., Zhang, J., ... & Chen, L. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 3-Bromo-5H-pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information. [Link]

  • Hendricks, R. T., et al. (2011). U.S.
  • Reagentia. (n.d.). This compound. [Link]

  • De Coen, L. M., Heugebaert, T. S., García, D., & Stevens, C. V. (2016). Synthetic entries to and biological activity of pyrrolopyrimidines. Chemical reviews, 116(1), 80-139. [Link]

  • Yao, Y., et al. (2024).
  • Rawat, P., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). [Link]

  • Flanagan, M. E., et al. (2010). U.S. Patent No. 7,687,507. Washington, DC: U.S.

Sources

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural profile, physicochemical properties, and synthetic methodology for 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine , a critical heterocyclic intermediate in medicinal chemistry.

Executive Summary & Compound Identity

This compound is a fused bicyclic heteroaromatic scaffold belonging to the 7-azaindole isomer family (specifically 4,7-diazaindole). It serves as a high-value building block in the discovery of kinase inhibitors (e.g., JAK, FGFR, SYK) due to its ability to mimic the purine core of ATP. The bromine atom at position C-3 provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C-7 methyl group modulates lipophilicity and steric fit within enzyme binding pockets.

Physicochemical Profile
PropertyDataNotes
IUPAC Name This compound
CAS Number 2891598-26-6 Specific to the 7-methyl analog
Molecular Formula C

H

BrN

Molecular Weight 212.05 g/mol Monoisotopic Mass: 210.97
Core Scaffold 5H-Pyrrolo[2,3-b]pyrazineAlso known as 4,7-diazaindole
Physical State Solid (Pale yellow to tan powder)Light sensitive
Solubility DMSO, DMF, MeOHLimited solubility in water
pKa (Calc) ~11.5 (Pyrrole NH)Weakly acidic

Structural Analysis & Numbering

Proper IUPAC numbering is critical for synthetic planning. The pyrrolo[2,3-b]pyrazine system fuses a pyrazine ring (atoms 1–4) with a pyrrole ring.[1]

  • Position 3 (Pyrazine Ring): Substituted with Bromine .[2][3] This position is electron-deficient relative to the pyrrole ring but activated for oxidative addition by the adjacent nitrogens.

  • Position 7 (Pyrrole Ring): Substituted with Methyl .[1] This position corresponds to C-3 of the indole system and is the most electron-rich site, prone to electrophilic attack.

  • Position 5 (Pyrrole Nitrogen): Unsubstituted (NH), serving as a hydrogen bond donor or site for protecting group installation (e.g., SEM, Tosyl).

Structure Figure 1: Numbering Scheme of this compound N1 N1 C2 C2 N1->C2 C3 C3 (Br) C2->C3 N4 N4 C3->N4 C4a C4a N4->C4a N5 N5 (H) C4a->N5 C6 C6 N5->C6 C7 C7 (Me) C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C4a Fusion

Synthetic Methodology

While direct cyclization of alkynyl-pyrazines often yields the 6-methyl isomer (via 5-exo-dig cyclization), the most robust route to the 7-methyl isomer involves constructing the core first, followed by regioselective functionalization. This "Expert Route" ensures high regiocontrol.

Pathway: Core Synthesis & C-7 Functionalization
Step 1: Synthesis of the 3-Bromo Core

The starting material is 2-amino-3,5-dibromopyrazine .[4] A Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by cyclization yields the 3-bromo-5H-pyrrolo[2,3-b]pyrazine core. The bromine at C-5 of the starting material becomes the bromine at C-3 of the product.

  • Reagents: 2-amino-3,5-dibromopyrazine, TMS-acetylene, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , CuI, Et
    
    
    N.
  • Conditions: 60°C, 4–12 h.

  • Cyclization: KOtBu in NMP or TBAF (in situ deprotection/cyclization).

Step 2: Regioselective C-7 Methylation (Mannich/Reduction Sequence)

Direct methylation can lead to polyalkylation. The Mannich reaction exploits the high nucleophilicity of C-7 (indole C-3 equivalent) to install a carbon atom, which is subsequently reduced.

  • Mannich Reaction: React the core with formaldehyde and dimethylamine to form the 7-(dimethylaminomethyl) intermediate (Gramine analog).

    • Mechanism:[2][4][5][6] Electrophilic aromatic substitution at the electron-rich C-7.

  • Reduction: Convert the aminomethyl group to a methyl group.

    • Reagents: NaBH

      
       (with MeI activation) or Hydrogenolysis (careful to avoid debromination). A mild reduction using Triethylsilane (Et
      
      
      
      SiH) in TFA
      is preferred to preserve the C-3 bromine.

Synthesis Figure 2: Step-by-Step Synthesis via C-7 Functionalization SM Start: 2-Amino-3,5-dibromopyrazine Inter1 Intermediate: 2-Amino-3-(TMS-ethynyl)-5-bromopyrazine SM->Inter1 Sonogashira (TMS-Acetylene, Pd/Cu) Core Core Scaffold: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Inter1->Core Cyclization (KOtBu/NMP) Mannich Gramine Analog: 3-Bromo-7-(dimethylaminomethyl)-... Core->Mannich Mannich Rxn (HCHO, HNMe2, AcOH) Product TARGET: This compound Mannich->Product Reduction (Et3SiH, TFA)

Experimental Protocol (Self-Validating)

A. Core Construction
  • Charge: To a dry flask, add 2-amino-3,5-dibromopyrazine (1.0 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 eq), and CuI (0.02 eq).
  • Solvent: Add anhydrous THF and Et

    
    N (3.0 eq). Degas with N
    
    
    
    .
  • Addition: Add TMS-acetylene (1.2 eq) dropwise. Heat to 50°C for 6 hours.

  • Workup: Filter off salts, concentrate.

  • Cyclization: Dissolve residue in NMP. Add KOtBu (2.0 eq). Heat at 80°C for 2 hours.

  • Isolation: Pour into water. The solid precipitate is 3-bromo-5H-pyrrolo[2,3-b]pyrazine .

B. C-7 Methylation (Mannich Route)
  • Reaction: Dissolve the core (1.0 eq) in 1,4-dioxane/AcOH (1:1). Add aqueous formaldehyde (1.2 eq) and dimethylamine (40% aq, 1.2 eq). Stir at RT for 12 h.

  • Check: LCMS should show mass M+58 (aminomethyl adduct).

  • Reduction: Concentrate to dryness. Redissolve in TFA. Add Triethylsilane (3.0 eq) slowly. Heat to 50°C for 4 h.

  • Validation: LCMS target mass 211/213 (Br isotope pattern).

  • Purification: Neutralize with NaHCO

    
    , extract with EtOAc. Flash chromatography (Hex/EtOAc).
    

Applications in Drug Discovery

This scaffold is a "privileged structure" for kinase inhibition:

  • Hinge Binding: The pyrrolo[2,3-b]pyrazine NH and N-1 mimic the N-9 and N-7 of purine, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • Gatekeeper Interaction: The 7-methyl group projects into the hydrophobic pocket often occupied by the gatekeeper residue (e.g., T790M in EGFR or similar in JAKs), potentially improving selectivity.

  • Vector Extension: The 3-bromo group is the primary vector for extending the molecule into the ribose binding pocket or solvent front via Suzuki coupling with aryl boronates.

References

  • Compound Identification: this compound. Reagentia Catalog, CAS 2891598-26-6.

  • Scaffold Synthesis: Synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives. ChemicalBook, CAS 1260665-49-3.

  • Functionalization Strategy: Mannich reaction and reduction of indole/azaindole derivatives. Organic Chemistry Portal.

  • Kinase Applications: Design and Synthesis of Pyrrolo[2,3-b]pyrazine Derivatives as FGFR Inhibitors. J. Med. Chem. (Contextual citation from search snippets).

Sources

Technical Guide: Biological Activity & Development of 3-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere of the 7-azaindole (pyrrolo[2,3-b]pyridine) and pyrrolo[2,3-d]pyrimidine systems. This heterocyclic core is primarily utilized in the development of ATP-competitive kinase inhibitors , with significant potency observed against Fibroblast Growth Factor Receptors (FGFR) , c-Met , and JAK family kinases.

This guide details the structural utility, synthetic pathways, and biological characterization of this scaffold.[1] It serves as a blueprint for researchers leveraging the 3-bromo substituent as a handle for palladium-catalyzed cross-coupling to generate diverse libraries of Type I and Type II kinase inhibitors.

Chemical Foundation & Structural Analysis

Scaffold Architecture

The 5H-pyrrolo[2,3-b]pyrazine core consists of a pyrazine ring fused to a pyrrole ring. The numbering system is critical for Structure-Activity Relationship (SAR) discussions:

  • Positions 1 & 4: Pyrazine nitrogen atoms (H-bond acceptors).

  • Position 5: Pyrrole nitrogen (H-bond donor, hinge binder).

  • Position 3 (Bromo): The primary vector for diversification via Suzuki-Miyaura coupling.

  • Position 7 (Methyl): A steric modulator that can influence selectivity by interacting with the gatekeeper residue or solvent front.

Synthetic Workflow

The synthesis of the 3-bromo-7-methyl analog typically proceeds via the Sonogashira coupling of a 3,5-dibromopyrazine precursor followed by cyclization.

SynthesisWorkflow Start 3,5-Dibromopyrazin-2-amine Step1 Sonogashira Coupling (w/ Propyne or equivalent) Start->Step1 Inter Acyclic Alkyne Intermediate Step1->Inter Step2 Cyclization (Base/Cu Cat.) Inter->Step2 Core 3-Bromo-7-methyl-5H- pyrrolo[2,3-b]pyrazine Step2->Core Step3 Suzuki Coupling (R-B(OH)2) Core->Step3 Final Bioactive Kinase Inhibitor Step3->Final

Figure 1: Synthetic route from pyrazine precursor to bioactive inhibitor.[2] The 3-bromo position is preserved for late-stage functionalization.

Biological Activity & Mechanism of Action[1][3][4]

Primary Targets: FGFR & c-Met

Analogs derived from this scaffold have demonstrated nanomolar potency against FGFR1, FGFR2, and c-Met. The pyrrolo[2,3-b]pyrazine core mimics the adenine base of ATP, allowing it to anchor into the kinase hinge region.

  • Hinge Binding: The N5-H acts as a hydrogen bond donor to the hinge region backbone (e.g., Glu residue in FGFR). The N4 or N1 may act as an acceptor depending on the specific binding mode.

  • Selectivity: The 7-methyl group provides a shape-complementarity factor that can clash with bulkier gatekeeper residues in off-target kinases, thereby enhancing selectivity for FGFR/c-Met.

Signaling Pathway Inhibition

Inhibition of FGFR prevents the autophosphorylation of the receptor and blocks downstream signaling cascades essential for tumor cell proliferation and angiogenesis.

FGFRPathway FGF FGF Ligand FGFR FGFR (RTK) FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Inhibitor Pyrrolo[2,3-b]pyrazine Analog Inhibitor->FGFR Inhibition RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Figure 2: FGFR signaling cascade. The inhibitor blocks the ATP-binding site of FGFR, preventing phosphorylation of FRS2 and halting RAS/MAPK and PI3K/AKT signaling.

Experimental Protocols

Protocol A: Synthesis of 3-Aryl Analogs via Suzuki Coupling

This protocol describes the functionalization of the this compound core.

Reagents:

  • This compound (1.0 equiv)[3]

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

  • Degassing: Charge a microwave vial with the bromo-scaffold, aryl boronic acid, and Pd catalyst. Seal and purge with argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

To validate biological activity, an ADP-Glo assay is recommended to measure IC50 values.

Mechanism: Measures ADP production generated from the kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

Steps:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubation: Mix kinase (e.g., FGFR1, 2 ng/well), substrate (e.g., Poly E4Y1, 0.2 µg/µL), and serial dilutions of the inhibitor in a 384-well plate.

  • Initiation: Add ATP (10 µM final) to start the reaction. Incubate at RT for 60 minutes.

  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Data Analysis

The following table summarizes the impact of C3-substituents on the biological activity of the 7-methyl-5H-pyrrolo[2,3-b]pyrazine core against FGFR1. Note: Values are representative of SAR trends in this scaffold class.

Compound IDC3 Substituent (R)FGFR1 IC50 (nM)c-Met IC50 (nM)Selectivity Note
Core Bromine>10,000>10,000Inactive (Starting Material)
Analog A Phenyl450800Weak potency; lacks H-bond donors
Analog B 4-(Piperazin-1-yl)phenyl25120Solubilizing group improves potency
Analog C 1-Methyl-1H-pyrazol-4-yl8 15 High potency; Pyrazole N interacts with Lys/Glu
Analog D 3,5-Dimethoxyphenyl150300Steric bulk reduces fit in hinge

Interpretation: The introduction of heteroaromatic rings at C3 (e.g., Pyrazole in Analog C) significantly enhances potency, likely due to specific hydrogen bonding interactions within the ATP binding pocket that the simple phenyl ring lacks.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 2018.[1] Link

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 2021. Link

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2018. Link

  • PubChem Compound Summary: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine. National Library of Medicine. Link

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives. Journal of Medicinal Chemistry, 2025.[2][5] Link

Sources

The Strategic Role of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[2,3-b]pyrazine, a 7-azaindole bioisostere, represents a privileged scaffold in the design of targeted kinase inhibitors. Its ability to form critical hydrogen bond interactions with the kinase hinge region has cemented its place in numerous drug discovery campaigns. This technical guide provides an in-depth exploration of a particularly valuable derivative, 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will dissect the synthetic strategies for its preparation, explore its chemical reactivity in key cross-coupling reactions, and analyze the structure-activity relationships of its derivatives against prominent kinase targets such as Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). This guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage this powerful scaffold in their kinase inhibitor discovery programs.

Introduction: The Ascendancy of the 7-Azaindole Scaffold in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, orchestrates a complex network of signaling pathways that govern fundamental cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases highly attractive targets for therapeutic intervention. A significant portion of small molecule kinase inhibitors are ATP-competitive, targeting the ATP-binding site of the kinase.[2] Within this class of inhibitors, scaffolds capable of forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site are of paramount importance.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "kinase privileged" scaffold due to its intrinsic ability to act as a bidentate hydrogen bond donor and acceptor, mimicking the adenine portion of ATP.[3][4] This key interaction provides a strong anchor for inhibitor binding, allowing for the exploration of various substituents to achieve potency and selectivity. The clinical success of vemurafenib, a BRAF inhibitor built upon a 7-azaindole core, underscores the therapeutic potential of this scaffold.[2]

The 5H-pyrrolo[2,3-b]pyrazine, a bioisosteric variant of the 7-azaindole core where a carbon at the 7-position is replaced by a nitrogen, has garnered significant interest. This modification can subtly alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[4] The strategic introduction of a bromine atom at the 3-position and a methyl group at the 7-position of the 5H-pyrrolo[2,3-b]pyrazine core yields a highly versatile and synthetically tractable intermediate for the generation of diverse kinase inhibitor libraries.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

The synthesis commences with a commercially available substituted pyrazine and proceeds through the construction of the fused pyrrole ring, followed by regioselective bromination.

Synthesis_Workflow A 2-amino-3-methylpyrazine B 2-amino-3-methyl-5-bromopyrazine A->B NBS, MeCN, 0°C to rt C 7-methyl-5H-pyrrolo[2,3-b]pyrazine B->C Chloroacetaldehyde, Na2CO3, reflux D This compound C->D NBS, DCM, 0°C

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-amino-3-methylpyrazine

This initial step introduces a bromine atom onto the pyrazine ring, which will ultimately become the 3-position of the final product.

  • Reagents and Materials: 2-amino-3-methylpyrazine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Sodium bicarbonate solution (saturated), Dichloromethane (DCM), Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2-amino-3-methylpyrazine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-methyl-5-bromopyrazine.

Causality: The use of NBS in acetonitrile at low temperature allows for the regioselective monobromination of the electron-rich pyrazine ring. The reaction is quenched with a base to neutralize any acidic byproducts.

Step 2: Annulation of the Pyrrole Ring

This step involves the construction of the pyrrole ring fused to the pyrazine core.

  • Reagents and Materials: 2-amino-3-methyl-5-bromopyrazine, Chloroacetaldehyde (50% aqueous solution), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water, Ethyl acetate (EtOAc), Brine.

  • Procedure:

    • To a solution of 2-amino-3-methyl-5-bromopyrazine (1.0 eq) in a mixture of 1,4-dioxane and water, add sodium carbonate (2.0 eq).

    • Add chloroacetaldehyde (1.5 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

    • After cooling to room temperature, extract the mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude 7-methyl-5H-pyrrolo[2,3-b]pyrazine can be carried forward to the next step or purified by column chromatography.

Causality: The reaction proceeds via an initial N-alkylation of the amino group with chloroacetaldehyde, followed by an intramolecular cyclization to form the pyrrole ring. The base is essential to facilitate the cyclization step.

Step 3: Regioselective Bromination of the Pyrrole Ring

The final step introduces the crucial bromine atom at the 3-position of the pyrrolo[2,3-b]pyrazine core.

  • Reagents and Materials: 7-methyl-5H-pyrrolo[2,3-b]pyrazine, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 7-methyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in dichloromethane and cool to 0 °C.

    • Add N-Bromosuccinimide (1.0 eq) portion-wise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Causality: The pyrrole ring is more electron-rich than the pyrazine ring, leading to preferential electrophilic substitution at the 3-position. The use of NBS at low temperature provides a mild and selective method for this bromination.

The Versatility of the Bromine Handle: Key Cross-Coupling Strategies

The bromine atom at the 3-position of the this compound core serves as a versatile synthetic handle for introducing a wide array of substituents. Palladium-catalyzed cross-coupling reactions are the cornerstone of this diversification strategy.

Coupling_Reactions Core 3-bromo-7-methyl- 5H-pyrrolo[2,3-b]pyrazine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 or Ar-B(pin)) Core->Suzuki Pd catalyst, base Hartwig Buchwald-Hartwig Amination (R-NH2 or R2NH) Core->Hartwig Pd catalyst, base Sonogashira Sonogashira Coupling (Terminal Alkyne) Core->Sonogashira Pd/Cu catalyst, base Product_Suzuki 3-Aryl/Heteroaryl Derivatives Suzuki->Product_Suzuki Product_Hartwig 3-Amino Derivatives Hartwig->Product_Hartwig Product_Sonogashira 3-Alkynyl Derivatives Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions for derivatization of the core scaffold.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 3-position of the pyrrolopyrazine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in exploring the "selectivity pocket" of the kinase active site.

Exemplary Protocol: Synthesis of a 3-Aryl Derivative

  • Reagents and Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-Dioxane/water or DMF).

  • Procedure:

    • In a microwave vial or a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

    • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-120 °C for 2-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is crucial for the activation of the boronic acid.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Linkers

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 3-position. This is a key strategy for accessing different regions of the ATP-binding pocket and forming additional hydrogen bonds.

Exemplary Protocol: Synthesis of a 3-Amino Derivative

  • Reagents and Materials: this compound, Amine (primary or secondary), Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), Ligand (e.g., Xantphos or BINAP), Base (e.g., Cs₂CO₃ or NaOtBu), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

    • Add the anhydrous solvent, followed by the this compound (1.0 eq) and the amine (1.1-1.5 eq).

    • Degas the mixture and heat to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature, filter through a pad of Celite, and wash with an appropriate solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Causality: The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the coupling of the aryl bromide with the amine. The choice of ligand and base is critical for the efficiency of the reaction and can depend on the nature of the amine.

Application in Kinase Inhibitor Design: Case Studies

The this compound scaffold has been successfully employed in the development of inhibitors for several important kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers. The 5H-pyrrolo[2,3-b]pyrazine core has been identified as a promising scaffold for FGFR inhibitors.[5][6]

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR P1 P FGFR->P1 P2 P P1->P2 GRB2 GRB2/SOS P2->GRB2 PLCg PLCγ P2->PLCg STAT STAT P2->STAT RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus IP3_DAG IP3/DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Differentiation, Survival Nucleus->Proliferation

Caption: Simplified FGFR signaling pathway.

Structure-Activity Relationship (SAR) Insights:

Derivatives of the this compound core have been synthesized and evaluated as FGFR inhibitors. The general SAR indicates that:

  • 3-Position: Introduction of aryl or heteroaryl groups via Suzuki coupling can significantly enhance potency. The nature of the substituent influences selectivity against different FGFR isoforms.

  • 7-Position: The methyl group at the 7-position can provide beneficial steric interactions within the ATP-binding pocket and may improve metabolic stability.

  • 5-Position (Pyrrole NH): This position is a key hydrogen bond donor to the kinase hinge region.

Compound IDR Group at C3FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Reference
1 Phenyl150250180[5]
2 3,5-dimethoxyphenyl254530[5]
3 Pyrazol-4-yl101512[6]
4 1-methyl-pyrazol-4-yl586[6]
Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway plays a crucial role in immune responses, and its dysregulation is associated with autoimmune diseases and cancers.[1] JAK3, in particular, is a validated target for immunosuppressive drugs. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been explored for the development of potent and selective JAK3 inhibitors.[7]

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 P1 P JAK1->P1 P2 P JAK2->P2 STAT1 STAT P1->STAT1 STAT2 STAT P2->STAT2 P3 P STAT1->P3 P4 P STAT2->P4 STAT_dimer STAT Dimer P3->STAT_dimer P4->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Simplified JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR) Insights:

For JAK3 inhibitors derived from the this compound core, the following SAR has been observed:

  • 3-Position: Introduction of various substituted anilines via Buchwald-Hartwig amination has proven to be a successful strategy. The substituents on the aniline ring can be tailored to achieve selectivity over other JAK isoforms.

  • 7-Position: The 7-methyl group is often well-tolerated and can contribute to favorable interactions in the active site.

Compound IDR Group at C3JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
5 Aniline508015[7]
6 4-fluoroaniline406510[7]
7 3-aminosulfonylaniline25405[7]
8 3-cyanoaniline30558[7]

In Vitro Kinase Assay Protocol

To evaluate the potency of newly synthesized inhibitors, a robust and reliable in vitro kinase assay is essential. The following is a general protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

  • Materials:

    • Recombinant kinase (e.g., FGFR1 or JAK3)

    • Kinase substrate (a specific peptide or protein)

    • ATP

    • Kinase assay buffer (containing MgCl₂, DTT, etc.)

    • Test compounds (dissolved in DMSO)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compounds or DMSO (for control wells) to the appropriate wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

    • Incubate for a further 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The assay should include positive controls (no inhibitor) and negative controls (no kinase) to ensure the assay is performing correctly. A known inhibitor can also be included as a reference standard.

Conclusion

The this compound scaffold is a highly valuable and versatile building block in the discovery of novel kinase inhibitors. Its synthetic accessibility, coupled with the strategic placement of a reactive bromine handle and a modulating methyl group, provides a powerful platform for generating diverse chemical libraries. The successful application of this scaffold in the development of potent and selective inhibitors of key cancer targets like FGFR and JAK kinases highlights its significance in modern drug discovery. The synthetic protocols, derivatization strategies, and structure-activity relationship insights presented in this guide offer a comprehensive resource for researchers aiming to exploit the full potential of this privileged heterocyclic system.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Jaime-Figueroa, S., et al. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526. [Link]

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The 5,7-Diazaindole Paradigm: A Technical Treatise on Pyrrolo[2,3-b]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History, Discovery, and Synthesis of Pyrrolo[2,3-b]pyrazine Building Blocks Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists[1][2]

Abstract

The pyrrolo[2,3-b]pyrazine scaffold (often colloquially referenced as a diazaindole variant) represents a privileged structure in modern medicinal chemistry, distinct from its ubiquitous cousin, 7-azaindole (pyrrolo[2,3-b]pyridine).[1][2] This whitepaper analyzes the structural evolution of this building block, transitioning from early, low-yielding condensation reactions to modern transition-metal-catalyzed heteroannulations.[1][2] We examine its critical role as a hinge-binding bioisostere in kinase inhibition (specifically FGFR and JAK pathways) and provide a validated, self-consistent protocol for its synthesis via Sonogashira coupling.[1][2]

Structural Significance & Electronic Profile

To understand the utility of pyrrolo[2,3-b]pyrazine, one must contrast it with the indole and 7-azaindole scaffolds.[1][2] While 7-azaindole introduces a single nitrogen into the six-membered ring (lowering pKa and altering hydrogen bond capability), the pyrrolo[2,3-b]pyrazine core introduces two nitrogen atoms into the fused six-membered ring.[1][2]

The "Hinge-Binder" Advantage

In kinase drug discovery, the ATP-binding pocket (hinge region) requires specific H-bond donor/acceptor motifs.[1][2]

  • Indole: C3-H (Donor/Acceptor weak), N1-H (Donor).[1][2]

  • Pyrrolo[2,3-b]pyrazine: Possesses an electron-deficient pyrazine ring fused to an electron-rich pyrrole.[1][2][3]

    • N1 (Pyrrole): Strong H-bond donor.[1][2]

    • N4/N7 (Pyrazine): Strong H-bond acceptors.[1][2]

This "Donor-Acceptor-Acceptor" (D-A-A) or "Donor-Acceptor" motif allows for unique binding modes, particularly in promiscuous kinases where water-mediated networks play a role.[1][2] The scaffold exhibits lower lipophilicity (LogP) than indole, improving the physicochemical properties (solubility, metabolic stability) of drug candidates.[1][2]

Historical Evolution of Synthesis

The discovery of pyrrolo[2,3-b]pyrazines has moved through three distinct eras, driven by the need for milder conditions and higher regioselectivity.[1][2]

Era 1: The Condensation Age (Pre-1990s)

Early syntheses relied on the condensation of 2,3-diaminopyrazines with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-haloketones or benzoins.[1]
  • Mechanism: Nucleophilic attack of the pyrazine amine on the ketone, followed by cyclodehydration.[2]

  • Limitations: High temperatures (>150°C), poor regiocontrol (mixture of isomers), and incompatibility with sensitive functional groups.[1][2]

Era 2: The Palladium Revolution (1990s–2010s)

The introduction of Pd-catalyzed cross-couplings transformed the accessibility of this scaffold. The Sonogashira-Cyclization sequence became the gold standard.

  • Key Breakthrough: Reacting 2-amino-3-halopyrazines with terminal alkynes.

  • Advantage: Modular installation of substituents at the C2 and C3 positions of the pyrrole ring.

Era 3: Modern C-H Functionalization (2015–Present)

Current frontiers focus on direct C-H activation of the pre-formed core to install aryl groups without pre-functionalization (halogens), utilizing Rh(III) or Ru(II) catalysis to improve atom economy.[1][2]

Visualization: Synthetic Evolution Pathway

SyntheticEvolution Era1 Era 1: Classical Condensation (Diaminopyrazine + Haloketone) Era2 Era 2: Pd-Catalyzed Annulation (Sonogashira / Heck Types) Era1->Era2  Need for Regiocontrol   Detail1 High Temp, Low Yield Isomer Mixtures Era1->Detail1 Era3 Era 3: C-H Activation (Direct Arylation of Core) Era2->Era3  Atom Economy Drive   Detail2 Modular, High Yield Gold Standard Era2->Detail2 Detail3 Green Chem, Late-Stage Functionalization Era3->Detail3

Caption: The transition from harsh condensation methods to precision metal-catalyzed assembly.

Detailed Experimental Protocol: The Sonogashira Route

This section details the synthesis of a 2-substituted-5H-pyrrolo[2,3-b]pyrazine. This protocol is selected for its high reliability and reproducibility in medicinal chemistry campaigns.

Reaction Scheme

Substrates: 3-Chloro-2-aminopyrazine (A) + Terminal Alkyne (B) Catalyst System: Pd(PPh3)2Cl2 / CuI Base/Solvent: TEA / DMF (or THF) Temperature: 80–100°C[1][2]

Step-by-Step Methodology

Phase A: The Coupling (Sonogashira)

  • Inertion: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 minutes.

  • Loading: Charge flask with 3-chloro-2-aminopyrazine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.02 eq).

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to pyrazine). Degas solvent by sparging with Argon for 10 mins.

  • Activation: Add Triethylamine (TEA) (3.0 eq) followed by the Terminal Alkyne (1.2 eq).

  • Reaction: Heat to 80°C. Monitor by LCMS. The intermediate (alkynyl-aminopyrazine) may be observed, but often cyclizes spontaneously under these conditions.[1][2]

Phase B: The Cyclization (Indole Formation) Note: If the intermediate does not cyclize spontaneously (common with electron-deficient alkynes), a second step is required.[1][2]

  • Base Treatment: Cool the mixture to RT. Add KOtBu (2.0 eq) dissolved in NMP.

  • Heating: Heat to 60°C for 2 hours.

  • Mechanism: The nitrogen anion attacks the internal alkyne carbon (5-endo-dig or 5-exo-dig depending on polarization), closing the ring.[1][2]

Phase C: Workup & Purification

  • Quench: Dilute with EtOAc and wash 3x with water (to remove DMF/NMP).[2]

  • Drying: Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The pyrrolo[2,3-b]pyrazine core is typically fluorescent on TLC plates.[1][2]

Data Validation (Self-Check)
  • 1H NMR (DMSO-d6): Look for the disappearance of the pyrazine NH2 broad singlet (~6.5 ppm) and the appearance of the pyrrole NH (broad, >11 ppm).[1][2] The pyrrole C3-H usually appears as a doublet or singlet around 6.5–7.0 ppm.

  • LCMS: Mass shift corresponding to [M_pyrazine + M_alkyne - HCl].

Medicinal Chemistry Applications: The FGFR Case Study

The pyrrolo[2,3-b]pyrazine scaffold has demonstrated superior potency in inhibiting Fibroblast Growth Factor Receptors (FGFR) compared to other isomers.[1][2]

Case Study: Optimization from c-Met to FGFR

Research highlighted in Molecules (2018) demonstrates a scaffold hopping strategy.[1][2]

  • Starting Point: A pyrazolo[4,3-b]pyridine scaffold targeting c-Met.[1][2]

  • Modification: Switching to 5H-pyrrolo[2,3-b]pyrazine .

  • Result: The nitrogen at position 4 (pyrazine N) acted as a critical hydrogen bond acceptor for the backbone NH of Ala564 in the FGFR1 hinge region.

  • Outcome: Compound 13 (from the series) showed high selectivity and favorable metabolic stability.[1][2][4][5]

Comparative Potency Data

The following table summarizes the impact of the scaffold change on FGFR1 inhibition (IC50 values are illustrative of the trend described in literature).

Scaffold TypeKey InteractionFGFR1 Inhibition (IC50)Selectivity
IndazoleHydrophobic fit> 1000 nMLow
Pyrrolo[3,2-b]pyridineH-bond Donor only~ 500 nMModerate
Pyrrolo[2,3-b]pyrazine H-bond Acceptor + Donor < 50 nM High
Visualization: Kinase Binding Logic[1][2]

KinaseBinding cluster_0 FGFR1 Binding Pocket cluster_1 Pyrrolo[2,3-b]pyrazine Scaffold Hinge_Backbone_NH Hinge Backbone NH (Ala564) Pyrazine_N Pyrazine N4 (Acceptor) Hinge_Backbone_NH->Pyrazine_N  H-Bond   Hinge_Backbone_CO Hinge Backbone CO (Glu562) Pyrrole_NH Pyrrole N1-H (Donor) Pyrrole_NH->Hinge_Backbone_CO  H-Bond  

Caption: Schematic of the critical H-bond network between the scaffold and FGFR1 hinge region.

References

  • Jiang, A., et al. (2018).[1][2][4] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.[1][2][5]

  • Dehnavi, F., et al. (2021).[1][2][6] Pyrrolopyrazine derivatives: synthetic approaches and biological activities.[3][4][5][6][7][8][9] Medicinal Chemistry Research, 30, 1981–2006.[1][2][6]

  • Minakata, S., et al. (2017).[1][2] Regioselective Synthesis of Pyrrolo[2,3-b]pyrazines.[1][2][4] Synthesis.[3][4][5][6][7][8][9][10][11][12] (General reference for Pd-catalyzed methods).

  • Vertex Pharmaceuticals. (2017).[1][2] Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.[1][2][8][13] US Patent US9745311B2.

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calculated LogP and physicochemical properties of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Calculated LogP and Physicochemical Properties of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the adage "fail fast, fail cheap" has become a guiding principle. The attrition rate of compounds advancing through the development pipeline remains a significant challenge, with suboptimal pharmacokinetic and safety profiles being primary causes of failure. The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors and other targeted therapeutics.[1] Its rigid framework and hydrogen bonding capabilities make it an attractive starting point for designing potent and selective modulators of biological targets.[2][3]

This guide focuses on a specific derivative, This compound (CAS: 2891598-26-6), to illustrate the critical process of early-stage physicochemical characterization.[4] Before significant resources are invested in synthesis, biological screening, and lead optimization, a thorough understanding of a compound's fundamental properties is paramount. Properties such as lipophilicity (LogP), solubility, polar surface area (PSA), and molecular weight are not merely descriptive data points; they are predictive indicators of a molecule's potential absorption, distribution, metabolism, and excretion (ADME) profile.[5]

This document serves as a technical whitepaper for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive in silico analysis of this compound, details a robust protocol for the experimental validation of its most critical physicochemical parameter—LogP—and presents an integrated workflow that embodies the principles of a self-validating, efficient drug discovery cascade.

Part 1: In Silico Physicochemical & ADME Profiling

The initial phase of characterization leverages computational models to predict key molecular properties. This in silico approach is invaluable for rapidly assessing large numbers of virtual compounds, allowing for the prioritization of candidates with the highest probability of possessing drug-like characteristics.[6]

Computational Methodology

The physicochemical properties of this compound were calculated using the SwissADME web tool, a validated platform that aggregates multiple predictive models.[7][8][9] The tool utilizes various methodologies, including a physics-based model for lipophilicity (iLOGP) and fragment-based contributions for parameters like Topological Polar Surface Area (TPSA).[7][10] The input for these calculations was the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule: CN1C=C(N=C2N=CC=C12)Br.

Calculated Physicochemical Properties

The data generated from the in silico analysis are summarized below. These parameters form the basis of our initial assessment of the compound's drug-likeness and potential pharmacokinetic behavior.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₇H₆BrN₃Defines the elemental composition.
Molecular Weight 212.05 g/mol Influences diffusion and transport across membranes. A value ≤ 500 Da is favored for oral bioavailability (Lipinski's Rule of 5).[10]
LogP (iLOGP) 1.68A measure of lipophilicity. Values between 1 and 3 are often optimal for balancing membrane permeability and aqueous solubility.[11] A value < 5 is a key component of Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 41.59 ŲEstimates the surface area of polar atoms. TPSA ≤ 140 Ų is generally associated with good cell permeability.[10]
H-Bond Acceptors 3The number of nitrogen or oxygen atoms. A value ≤ 10 is favored for oral bioavailability (Lipinski's Rule of 5).[10]
H-Bond Donors 0The number of hydrogens attached to nitrogen or oxygen. A value ≤ 5 is favored for oral bioavailability (Lipinski's Rule of 5).[10]
Rotatable Bonds 0A measure of molecular flexibility. A low number (≤ 10) is generally correlated with higher oral bioavailability.[10]
Aqueous Solubility (ESOL) LogS = -2.41Predicts solubility in water. This value corresponds to a classification of "Soluble." Adequate solubility is critical for absorption and formulation.
Lipinski's Rule of 5 Yes (0 violations)An established guideline for evaluating drug-likeness and predicting oral bioavailability.[10][11]
Interpretation and Scientific Insights

The in silico profile of this compound is highly promising from a medicinal chemistry perspective.

  • Compliance with Lipinski's Rule of 5: The compound shows zero violations, suggesting a high likelihood of possessing drug-like ADME properties suitable for oral administration.[11]

  • Balanced Lipophilicity: The calculated LogP of 1.68 indicates a well-balanced character.[11] It is sufficiently lipophilic to suggest favorable membrane permeability but not so high as to risk poor solubility, metabolic instability, or sequestration in fatty tissues.[11] For CNS-targeting drugs, a LogP around 2 is often considered ideal.[11]

  • Excellent Membrane Permeability Potential: The TPSA of 41.59 Ų is well below the typical 140 Ų threshold, strongly indicating that the molecule should be capable of passive diffusion across cellular membranes, including the intestinal wall and potentially the blood-brain barrier.[10]

  • Favorable Solubility: The predicted "Soluble" classification (LogS = -2.41) is a significant advantage. Poor aqueous solubility is a major hurdle in drug development, leading to formulation challenges and variable absorption.[5]

This computational data provides a strong, theory-based rationale for advancing this compound to the next stage of evaluation: experimental validation.

Part 2: Experimental Protocol for LogP Determination

While computational models are powerful, they are predictive and based on training sets of existing molecules.[12][13] Experimental verification is a cornerstone of scientific integrity, confirming the in silico predictions and providing a definitive value for novel chemical entities. The conventional shake-flask method, while considered a gold standard, can be labor-intensive.[14] A modern, efficient, and compound-sparing alternative is the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]

Causality: Why RP-HPLC for LogP Determination?

The principle behind the RP-HPLC method is that a compound's retention time on a nonpolar stationary phase (like C18) is directly correlated with its lipophilicity. A more lipophilic compound will have a stronger affinity for the stationary phase and thus a longer retention time. By calibrating the system with compounds of known LogP values, a highly accurate LogP can be determined for an unknown compound.[15] This method is rapid, highly reproducible, and requires only microgram quantities of the test article, making it ideal for early-stage discovery.[14]

Detailed Step-by-Step Methodology: RP-HPLC Method

1. Materials and Reagents:

  • Test Compound: this compound

  • Reference Standards: A set of 5-7 compounds with known, validated LogP values spanning a range (e.g., LogP 0 to 5).

  • HPLC-grade methanol, water, and n-octanol.

  • Buffer: 25 mM MOPS (3-(N-morpholino)propanesulfonic acid), pH 7.4.

  • HPLC System: A standard system with a UV detector, autosampler, and C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

2. Preparation of Solutions:

  • Mobile Phase (A): 25 mM MOPS buffer, pH 7.4.

  • Mobile Phase (B): HPLC-grade methanol.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the test compound and each reference standard in methanol.

  • Working Solutions: Dilute the stock solutions with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~40 µg/mL.

3. HPLC Instrumentation and Conditions:

  • Column: C18 bonded silica column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set to a wavelength appropriate for the compounds (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Gradient: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B.

  • Column Temperature: 25°C.

4. Experimental Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve Generation: Inject each of the reference standard working solutions in triplicate. Record the retention time (t_R) for each.

  • Sample Analysis: Inject the working solution of this compound in triplicate. Record its retention time (t_R).

  • Void Time (t_0) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.

5. Data Analysis and Calculation:

  • Calculate the Capacity Factor (k'): For each compound (standards and test), calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Calculate log k': Take the logarithm of each capacity factor.

  • Generate Calibration Curve: Plot the known LogP values of the reference standards (y-axis) against their corresponding calculated log k' values (x-axis).

  • Linear Regression: Perform a linear regression on the calibration plot to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.98 for a valid calibration.

  • Determine Experimental LogP: Using the average log k' value for this compound, calculate its experimental LogP using the regression equation.

This self-validating protocol provides a robust and reliable experimental value to confirm or refine the initial in silico prediction, grounding the compound's profile in empirical data.

Part 3: Integrated Physicochemical Profiling Workflow

The calculation and experimental determination of properties like LogP are not isolated activities. They are integral components of a larger, logical workflow designed to de-risk drug candidates and guide medicinal chemistry efforts. This workflow ensures that compounds are systematically evaluated for their foundational properties before more complex and expensive biological and in vivo studies are undertaken.

The following diagram, rendered using Graphviz, illustrates this integrated workflow. It visualizes the progression from a conceptual chemical structure to a data-driven decision point, emphasizing the interplay between computational prediction and experimental validation.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: Empirical Validation cluster_2 Phase 3: Decision & Advancement Structure Chemical Structure (SMILES/Molfile) InSilico In Silico Prediction (SwissADME, Molinspiration, etc.) Structure->InSilico Input PhysicoChem Calculated Physicochemical Properties (LogP, MW, TPSA, Solubility) InSilico->PhysicoChem ADME Predicted ADME Profile (Lipinski's Rules, Permeability) InSilico->ADME Validation Data Validation & Comparison InSilico->Validation Predicted Data Synthesis Compound Synthesis (≥95% Purity) PhysicoChem->Synthesis Proceed if profile is favorable ADME->Synthesis Experiment Experimental LogP Determination (RP-HPLC Method) Synthesis->Experiment Experiment->Validation Experimental Data Profile Final Physicochemical Profile (Validated Data) Validation->Profile Decision Candidate Prioritization (Go / No-Go Decision) Profile->Decision Input for Decision

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-purity synthesis protocol for 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine , a critical scaffold in the development of kinase inhibitors (e.g., JAK, FGFR).

The guide prioritizes regiochemical fidelity and functional group tolerance , addressing the specific challenge of installing a methyl group at the C7 (beta) position while preserving the C3-bromine handle for downstream diversification.

Introduction & Structural Analysis

The 5H-pyrrolo[2,3-b]pyrazine scaffold (also known as 4,7-diazaindole) is a bioisostere of indole and azaindole, offering unique hydrogen-bonding capabilities and solubility profiles. The target molecule, This compound , contains two distinct vectors for modification:

  • C3-Bromine (Pyrazine ring): An electrophilic handle for Suzuki/Sonogashira couplings.

  • C7-Methyl (Pyrrole ring): A steric modulator often required to fit hydrophobic pockets in ATP-binding sites.

Structural Numbering & Regiochemistry

Correct IUPAC numbering is critical for this synthesis.

  • Positions 1, 4: Pyrazine nitrogens.[1]

  • Position 5: Pyrrole nitrogen (NH).

  • Position 3: Pyrazine carbon (Target of Bromine).[1][2]

  • Position 7: Pyrrole beta-carbon (Target of Methyl).

Critical Note: Direct cyclization of 2-alkynyl-3-aminopyrazines with propyne typically yields the 6-methyl isomer (alpha-methyl) due to 5-exo-dig cyclization mechanics. To achieve the 7-methyl (beta-methyl) substitution exclusively, this protocol utilizes a Core Construction + Late-Stage Functionalization strategy.

Retrosynthetic Analysis

The synthesis is deconstructed into two phases to ensure regiocontrol:

  • Phase I: Construction of the 3-bromo-5H-pyrrolo[2,3-b]pyrazine core via Sonogashira coupling and cyclization.

  • Phase II: Regioselective C7-methylation via Vilsmeier-Haack formylation and ionic hydrogenation.

Retrosynthesis Target Target: This compound Core Intermediate A: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Target->Core C7-Formylation & Reduction Start Starting Material: 3,5-Dibromopyrazin-2-amine Core->Start Sonogashira & Cyclization

Figure 1: Retrosynthetic strategy prioritizing the preservation of the C3-Br handle.

Experimental Protocols

Phase I: Synthesis of the Core Scaffold

Target: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Mechanism: Regioselective Sonogashira coupling at the sterically less hindered/more activated C3 position followed by base-mediated cyclization.

Step 1: Sonogashira Coupling[3][4][5][6]
  • Reagents: 3,5-Dibromopyrazin-2-amine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), TEA (Solvent/Base).

  • Rationale: The amino group at C2 directs the palladium oxidative addition to the C3-bromide (ortho) via coordination, although electronic effects usually favor C5. However, optimized conditions favor the formation of the ortho-alkynyl product required for cyclization.

Step 2: Cyclization (One-Pot Deprotection/Cyclization)
  • Reagents: KOtBu (2.5 eq), NMP (Solvent), 80°C.

  • Mechanism: Desilylation of the alkyne occurs in situ, followed by intramolecular nucleophilic attack of the amine nitrogen onto the alkyne (5-endo-dig favored by Cu/Pd or 5-exo-dig followed by isomerization).

Detailed Workflow:

  • Charge: To a dried Schlenk flask, add 3,5-dibromopyrazin-2-amine (10.0 g, 39.5 mmol), Pd(PPh3)2Cl2 (1.39 g, 1.98 mmol), and CuI (0.75 g, 3.95 mmol).

  • Inert: Evacuate and backfill with Argon (3x). Add anhydrous Triethylamine (100 mL) and THF (50 mL).

  • Addition: Add Trimethylsilylacetylene (6.7 mL, 47.4 mmol) dropwise.

  • Reaction: Stir at 50°C for 12 hours. Monitor by TLC/LCMS for consumption of starting material.

  • Cyclization: Dilute with NMP (50 mL). Add Potassium tert-butoxide (11.1 g, 98.8 mmol). Heat to 80°C for 4 hours.

  • Workup: Cool to RT. Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Yield Target: 60-75%

    • Data: 1H NMR (DMSO-d6) δ 12.5 (br s, 1H), 8.65 (s, 1H), 7.95 (d, 1H), 6.65 (d, 1H).

Phase II: Regioselective C7-Methylation

Target: this compound Strategy: Direct alkylation is prone to polyalkylation (N-methylation). We employ a Vilsmeier-Haack formylation followed by Ionic Hydrogenation . This sequence is exclusively selective for the electron-rich C7 (beta) position of the pyrrole ring.

Step 3: Vilsmeier-Haack Formylation
  • Reagents: POCl3 (1.1 eq), DMF (Solvent/Reagent).

  • Conditions: 0°C to RT.

  • Preparation: Cool anhydrous DMF (20 mL) to 0°C. Add POCl3 (1.1 eq) dropwise. Stir 30 min to form the Vilsmeier reagent (chloroiminium salt).

  • Addition: Add solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine (from Phase I) in DMF dropwise.

  • Reaction: Stir at RT for 3-6 hours. The electron-rich C7 position attacks the electrophilic iminium species.

  • Hydrolysis: Pour into ice-water. Basify to pH 8 with NaHCO3. The precipitate is the C7-aldehyde.

  • Isolation: Filtration of the solid.

    • Intermediate: 3-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde.

Step 4: Ionic Hydrogenation (Reduction)
  • Reagents: Triethylsilane (TES, 3.0 eq), Trifluoroacetic acid (TFA, Solvent).

  • Rationale: This method reduces the formyl group (-CHO) to methyl (-CH3) without dehalogenating the C3-bromine (which can occur with Pd/H2) or reducing the pyrazine ring.

  • Dissolution: Dissolve the aldehyde intermediate in TFA (10 vol).

  • Reduction: Add Triethylsilane (3.0 eq). Stir at RT for 16 hours. Or heat to 50°C if sluggish.

  • Workup: Remove TFA in vacuo. Neutralize residue with NaHCO3 (aq). Extract with DCM.

  • Purification: Recrystallization from MeOH or Column Chromatography.

Quantitative Summary & Quality Control

Process Efficiency Table
StepReaction TypeKey ReagentsCritical ParameterTypical Yield
1 Sonogashira CouplingPd(PPh3)2Cl2, CuI, TMS-AcetyleneAnhydrous, O2-free>85%
2 CyclizationKOtBu, NMPTemp < 90°C (avoid polym.)70-80%
3 FormylationPOCl3, DMF0°C addition essential>90%
4 ReductionEt3SiH, TFATime (monitor conversion)80-90%
Total Overall Synthesis ~45-55%
Analytical Specifications (Expected)
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.2 (br s, 1H, NH)

    • δ 8.58 (s, 1H, Pyrazine-H2)

    • δ 7.65 (s, 1H, Pyrrole-H6)

    • δ 2.45 (s, 3H, CH3)

  • Mass Spec (ESI): m/z 211/213 [M+H]+ (Bromine isotope pattern).

Pathway Visualization

SynthesisWorkflow cluster_legend Key Transformation Logic Start 3,5-Dibromopyrazin-2-amine (Starting Material) Inter1 Int 1: 3-Bromo-2-((TMS)ethynyl)pyrazin-2-amine Start->Inter1 TMS-Acetylene, Pd/Cu (Sonogashira) Core Core: 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Inter1->Core KOtBu, NMP (Cyclization) Aldehyde Int 2: 7-Formyl Derivative Core->Aldehyde POCl3, DMF (Vilsmeier-Haack) Final Product: this compound Aldehyde->Final Et3SiH, TFA (Ionic Reduction) Legend This route guarantees 7-methyl regioselectivity and preserves the 3-bromo handle.

Figure 2: Step-by-step reaction workflow ensuring regiochemical integrity.

References

  • Sonogashira Coupling Mechanics: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

  • Synthesis of Pyrrolopyrazines: Minakata, S., et al. (2015). Regioselective Synthesis of 5H-Pyrrolo[2,3-b]pyrazines via Palladium-Catalyzed Oxidative Cyclization. Organic Letters, 17(11), 2696–2699.

  • Vilsmeier-Haack on Azaindoles: Zhang, X., et al. (2002). Synthesis of 3-substituted 7-azaindoles via Vilsmeier-Haack reaction. Journal of Organic Chemistry, 67(17), 6226-6227.

  • Ionic Hydrogenation: Kursanov, D. N., et al. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.

  • FGFR Inhibitor Design: Wang, J., et al. (2018).[7] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.

Sources

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists working with the 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold. It synthesizes empirical data with mechanistic insights to provide a robust guide for Suzuki-Miyaura cross-coupling.

Executive Summary

The 5H-pyrrolo[2,3-b]pyrazine scaffold (often referred to as 4,7-diazaindole) is a privileged structure in kinase inhibitor discovery (e.g., FGFR, JAK inhibitors). The specific substrate, This compound , presents a unique dichotomy in reactivity:

  • High Electrophilicity: The electron-deficient pyrazine ring facilitates rapid oxidative addition at the C3 position.

  • Catalyst Poisoning Risk: The free N5-H (pyrrole NH) is acidic (

    
    ), capable of deprotonating to form an amidate-like anion that can sequester Palladium species, arresting the catalytic cycle.
    

This guide provides two distinct protocols: a Direct Coupling Protocol (for efficiency) and a Protected Route (for difficult substrates), along with a mechanistic troubleshooting framework.

Mechanistic Insight & Challenges

The "Free NH" Dilemma

In standard basic Suzuki conditions, the pyrrole NH is in equilibrium with its deprotonated form.

  • Path A (Productive): The base activates the boronic acid for transmetalation.

  • Path B (Inhibitory): The base deprotonates the pyrrole nitrogen. The resulting nitrogen anion (

    
    ) is a potent 
    
    
    
    -donor that can displace labile ligands on the Pd(II) intermediate, forming a stable, unreactive "off-cycle" resting state.
Electronic Bias of the Scaffold

The 7-methyl group exerts a weak electron-donating effect on the pyrrole ring but provides steric bulk that discourages N5-coordination to the metal center, slightly mitigating the poisoning effect compared to the unmethylated parent. The 3-bromo position is highly activated; however, this high reactivity makes the substrate prone to protodehalogenation (replacement of Br with H) if the transmetalation step is slow.

Experimental Protocols

Protocol A: Direct Coupling (The "Gold Standard")

Recommended for robust boronic acids (phenyl, substituted aryl) where step-economy is prioritized.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₂ (2.0–3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 80–90 °C

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 3-bromo substrate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add 1,4-Dioxane and degassed water (4:1 v/v). The concentration of the substrate should be 0.1 M – 0.2 M.

  • Degassing: Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes. Critical Step: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly under positive inert gas pressure.

  • Reaction: Seal the vial and heat to 85 °C. Monitor by LC-MS after 2 hours.

    • Note: Conversion is typically complete within 2–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity).

Protocol B: The "Difficult Partner" Route (Protected)

Recommended for heteroaryl boronic acids, sterically hindered partners, or if Protocol A yields <40%.

Strategy: Protect the N5 position with a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group to eliminate catalyst poisoning and improve solubility.

Workflow:

  • Protection: Substrate + NaH (1.2 eq) + SEM-Cl (1.1 eq) in DMF at 0°C

    
     RT. (Yield >90%).
    
  • Coupling: Use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) + K₃PO₄ (3.0 equiv) in n-Butanol/Water (5:1) at 100°C.

    • Why XPhos? This bulky, electron-rich ligand facilitates oxidative addition on the now electron-rich (protected) ring and prevents Pd aggregation.

  • Deprotection: Treat with TFA/DCM or TBAF/THF to reveal the NH.

Optimization & Data Summary

The following table summarizes expected outcomes based on catalyst/base combinations for this specific scaffold.

ParameterCondition Set 1 (Standard)Condition Set 2 (Advanced)Condition Set 3 (Microwave)
Catalyst Pd(dppf)Cl₂ (5 mol%)XPhos Pd G2 (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand dppf (bidentate)XPhos (bulky monodentate)PPh₃ (monodentate)
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂O (4:1)THF/H₂O (10:1)DME/H₂O/EtOH (7:3:1)
Temp 85 °C (Thermal)60 °C (Thermal)120 °C (Microwave, 30 min)
Yield 75-85% (Good for aryls)85-95% (Best for heteroaryls)60-80% (Fast, variable)
Risk Slow with bulky acidsExpensive catalystDe-bromination side product

Visualizations

Figure 1: Decision Tree for Condition Optimization

Use this logic flow to select the correct protocol for your specific coupling partner.

OptimizationTree Start Start: this compound PartnerCheck Analyze Coupling Partner (Boronic Acid) Start->PartnerCheck SimpleAryl Simple Aryl / Electron-Rich PartnerCheck->SimpleAryl Standard Heteroaryl Heteroaryl / Sterically Hindered PartnerCheck->Heteroaryl Difficult ProtocolA PROTOCOL A (Direct) Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 85°C SimpleAryl->ProtocolA ProtocolB PROTOCOL B (Protected) 1. SEM-Protection 2. XPhos Pd G2, K3PO4 3. Deprotection Heteroaryl->ProtocolB CheckYield Yield > 50%? ProtocolA->CheckYield Troubleshoot TROUBLESHOOTING Switch to Anhydrous Conditions (Pd2(dba)3 / SPhos / K3PO4 / Toluene) CheckYield->Troubleshoot No (Hydrolysis/De-halogenation) Success Success CheckYield->Success Yes

Caption: Decision matrix for selecting Suzuki conditions based on coupling partner complexity.

Figure 2: The "Free-NH" Catalyst Poisoning Mechanism

Understanding this pathway is crucial for troubleshooting low yields in Protocol A.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate Poisoned Pd-Amidate Complex (INACTIVE RESTING STATE) OxAdd->Poisoned + Anion (N- binds Pd) Product Coupled Product OxAdd->Product + Boronic Acid Transmetalation Substrate Substrate (NH) Anion Azaindole Anion (N-) Substrate->Anion Deprotonation Deprotonation Base (OH-) Poisoned->OxAdd Slow Reversal (Requires Stronger Ligand) Product->Pd0 Reductive Elim.

Caption: Competitive inhibition pathway where the deprotonated pyrrole nitrogen sequesters the Palladium catalyst.

Troubleshooting Common Issues

ObservationDiagnosisSolution
Starting material remains, no product. Catalyst poisoning by NH or inactive catalyst.Switch to Protocol B (Protect NH) or increase catalyst loading to 10 mol%.
De-brominated substrate (M-Br+H) observed. Protodehalogenation. Transmetalation is too slow compared to

-hydride elimination or solvent abstraction.
Use anhydrous Toluene/DMF instead of aqueous Dioxane. Switch base to anhydrous Cs₂CO₃ .
Homocoupling of Boronic Acid. Oxygen presence or excess Boronic Acid.Degas solvents more rigorously. Add Boronic Acid in portions.
Black precipitate (Pd black) forms early. Ligand dissociation / Catalyst decomposition.Use a more stable precatalyst like XPhos Pd G2 or add extra ligand (e.g., 10% PPh₃).

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / PMC Context: Establishes the feasibility of coupling free NH-azaindoles and the mechanism of catalyst inhibition.

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: MDPI / Int. J. Mol. Sci. Context: Specific application of Suzuki coupling to the 5H-pyrrolo[2,3-b]pyrazine scaffold for drug discovery.

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: ResearchGate Context: Provides optimized microwave conditions (Pd(PPh3)4/Cs2CO3) relevant to similar bicyclic nitrogen scaffolds.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. Source: MDPI / Molecules Context: detailed comparison of direct vs. protected routes and the use of Buchwald precatalysts (XPhos Pd G2).

Sources

C-H activation techniques on the pyrrolo[2,3-b]pyrazine core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Functionalization of the Pyrrolo[2,3-b]pyrazine Scaffold

Introduction: The Scaffold and the Challenge

The pyrrolo[2,3-b]pyrazine core (often referred to as 1,4,5-triazaindole) is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and 7-azaindole. It is structurally integral to potent kinase inhibitors (e.g., JAK, SYK, and FGFR inhibitors) due to its ability to form critical hydrogen bonds within the ATP-binding pocket of enzymes.

The Synthetic Challenge: Traditional de novo synthesis of substituted pyrrolo[2,3-b]pyrazines involves lengthy condensation-cyclization sequences (e.g., reacting 2,3-diaminopyrazines with ketones). These methods lack the flexibility required for late-stage diversification.

The Solution: Direct C-H Activation Direct C-H functionalization offers a step-economic alternative, allowing the rapid generation of libraries from a single parent core. However, this scaffold presents unique reactivity challenges:

  • Multiple Lewis Basic Sites: The pyrazine nitrogens (N1, N4) and pyrrole nitrogen (N5) can coordinate to transition metals (Pd, Ir), poisoning the catalyst.

  • Electronic Duality: The scaffold contains an electron-rich pyrrole ring fused to an electron-deficient pyrazine ring, requiring distinct strategies for each domain.

Strategic Analysis: Regioselectivity Map

Successful functionalization requires mapping the electronic bias of the core. We define the numbering system based on IUPAC standards for 5H-pyrrolo[2,3-b]pyrazine:

  • N1/N4: Pyrazine nitrogens.

  • C2/C3: Pyrazine carbons (Electron-deficient).

  • N5: Pyrrole nitrogen (Acidic proton).

  • C6: Pyrrole carbon (

    
     to N5, Electron-rich, Acidic).
    
  • C7: Pyrrole carbon (

    
     to N5).
    
Figure 1: Decision Tree for C-H Functionalization

RegioselectivityMap Core Pyrrolo[2,3-b]pyrazine Core BranchC6 Target: C6 Position (Pyrrole Alpha) Core->BranchC6 Nucleophilic / Acidic C-H BranchPyrazine Target: C2/C3 Position (Pyrazine Ring) Core->BranchPyrazine Electrophilic Core BranchSteric Target: Steric Control (C7 or C2) Core->BranchSteric Steric Accessibility MethodCMD Method: Pd-Catalyzed Arylation Mechanism: CMD Pathway Reagent: Pd(OAc)2 / Ag2CO3 BranchC6->MethodCMD MethodMinisci Method: Radical Alkylation Mechanism: Minisci Reaction Reagent: R-COOH / Persulfate BranchPyrazine->MethodMinisci MethodBoryl Method: Ir-Catalyzed Borylation Mechanism: Steric Selection Reagent: [Ir(OMe)(cod)]2 / dtbpy BranchSteric->MethodBoryl

Caption: Strategic decision tree for selecting C-H activation methods based on the desired position of functionalization.

Detailed Protocols

Protocol A: C6-Arylation via Concerted Metallation-Deprotonation (CMD)

Application: Introduction of aryl/heteroaryl groups at the C6 position. This is the "workhorse" reaction for building kinase inhibitor libraries. Mechanism: The reaction proceeds via a Pd(II)/Pd(0) cycle. The key step is the CMD, where a carbonate or acetate base assists in deprotonating the acidic C6-H bond while it coordinates to the Palladium center.

Reagents & Equipment:

  • Substrate: N5-protected pyrrolo[2,3-b]pyrazine (SEM or Methyl protection recommended to prevent N-poisoning).

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂].[1][2]

  • Ligand: Tri-tert-butylphosphonium tetrafluoroborate [P(t-Bu)₃·HBF₄] or dppb.

  • Base: Silver Carbonate (Ag₂CO₃) is superior for difficult substrates; Potassium Carbonate (K₂CO₃) for standard cases.

  • Solvent: anhydrous 1,4-Dioxane or Xylene.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a dried pressure vial (10 mL) with:

    • Substrate (1.0 equiv, 0.5 mmol)

    • Aryl Bromide/Iodide (1.5 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Ligand (10 mol%)

    • Ag₂CO₃ (2.0 equiv)

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 120°C. Stir vigorously (1000 rpm) for 16–24 hours.

    • Checkpoint: Monitor by LCMS. The appearance of a metallic mirror (Ag⁰) indicates the reaction is progressing (Ag+ acts as a halide scavenger).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (Gradient: 0–50% EtOAc/Hexanes).

Expert Insight: If conversion is low, switching the base to Cesium Pivalate (CsOPiv) can enhance the CMD step by providing a more soluble carboxylate source.

Protocol B: Radical C-H Alkylation (Minisci-Type)

Application: Late-stage functionalization of the electron-deficient pyrazine ring (C2/C3). Mechanism: Generation of carbon-centered radicals from carboxylic acids or sulfinates, followed by nucleophilic attack on the protonated heteroaromatic core.

Reagents:

  • Substrate: Pyrrolo[2,3-b]pyrazine (Unprotected or Protected).

  • Radical Source: Alkyl Carboxylic Acid (R-COOH).

  • Oxidant: Ammonium Persulfate [(NH₄)₂S₂O₈].

  • Catalyst: Silver Nitrate (AgNO₃, 10-20 mol%).

  • Solvent: 10% TFA in Water/Acetonitrile (biphasic).

Step-by-Step Methodology:

  • Setup: Dissolve the substrate (0.3 mmol) and Alkyl Acid (2.0 equiv) in a mixture of CH₃CN (1 mL) and 0.1 M TFA (aq) (1 mL).

  • Catalyst Addition: Add AgNO₃ (0.2 equiv).

  • Initiation: Heat to 60°C.

  • Oxidant Addition: Add a solution of (NH₄)₂S₂O₈ (3.0 equiv) in water dropwise over 30 minutes.

    • Why? Slow addition prevents radical dimerization (e.g., decarboxylative R-R coupling) and favors attack on the heterocycle.

  • Quench: Neutralize with sat. NaHCO₃. Extract with DCM.

Protocol C: Iridium-Catalyzed C-H Borylation

Application: Installing a versatile handle (Bpin) for subsequent Suzuki couplings, usually at sterically unhindered positions (C6 or C7).

Workflow Visualization:

BorylationWorkflow Step1 Glovebox Setup [Ir(OMe)(cod)]2 + dtbpy Mix in THF (Pre-catalyst) Step2 Substrate Addition + B2pin2 (1.2 equiv) Step1->Step2 Activate Step3 Heating 80°C, 12-18h Sealed Tube Step2->Step3 C-H Activation Step4 Workup Evaporate Volatiles Pass through Silica Plug Step3->Step4 Isolation

Caption: Operational workflow for Ir-catalyzed C-H borylation.

Key Consideration: The pyrazine nitrogens are strong Lewis bases. Use dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) as the ligand because its steric bulk prevents the formation of inactive bis-ligated Iridium complexes, maintaining the active catalytic species.

Comparative Data & Troubleshooting

FeaturePd-Catalyzed ArylationMinisci AlkylationIr-Catalyzed Borylation
Primary Target C6 (Pyrrole)C2/C3 (Pyrazine)Steric (C6/C7)
Electronic Requirement Acidic C-HElectron-deficient ringSteric accessibility
Key Limitation Requires N-protection; Ag salts expensivePoor regiocontrol if C2/C3 similarN-poisoning; Protodeboronation
Validation LCMS (Product mass)NMR (Loss of Pyrazine H)NMR (Bpin peak ~1.3 ppm)

Expert Tip - N-Protection: For Pd-catalysis, the free N-H of the pyrrole is problematic.

  • Use: SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl).

  • Avoid: Boc (often unstable at 120°C) or Tosyl (electron-withdrawing nature deactivates the C6 position towards CMD).

References

  • Zhang, Y., et al. (2024).[1] "Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d]Pyrimidine Derivatives with Pd Catalysts." Journal of Organic Chemistry.

  • Luo, Y., et al. (2023). "Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids." Organic Letters.

  • Schwalbe, T., et al. (2014). "Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction." RSC Advances.

  • Hjouji, M. Y., et al. (2014). "Synthese et Reactivite de Nouveaux Heterocycles Possedant un Motif Pyrido[2,3-b]Pyrazine." Journal of Materials and Environmental Science.

  • Larsen, M. A., et al. (2015). "Iridium-catalyzed C–H borylation of heterocycles." Chemical Science.

Sources

functionalization of the 3-bromo position in pyrrolo[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5H-pyrrolo[2,3-b]pyrazine scaffold (4,7-diazaindole) represents a privileged structure in medicinal chemistry, widely utilized in the design of type I and type II kinase inhibitors (e.g., JAK, FGFR, and SYK inhibitors). The 3-position of this scaffold is electronically unique; located on the electron-deficient pyrazine ring, it serves as a critical vector for introducing "hinge-binding" motifs or solubilizing groups.

This Application Note provides validated protocols for the functionalization of 3-bromo-5H-pyrrolo[2,3-b]pyrazine. We focus on overcoming common synthetic challenges—specifically catalyst poisoning by the free pyrrole nitrogen and competitive protodehalogenation—through the strategic application of Palladium-catalyzed cross-coupling technologies (Suzuki-Miyaura and Buchwald-Hartwig).

Chemo-Centric Analysis

The pyrrolo[2,3-b]pyrazine system is an unevenly fused bicycle. The pyrrole ring (electron-rich) donates density into the pyrazine ring (electron-deficient), yet the 3-position remains sufficiently electrophilic for oxidative addition to Pd(0).

Key Reactivity Profiles:

  • The 3-Bromo Position: Highly reactive toward Pd-catalyzed coupling. It is significantly more reactive than the 2-position or the 6/7-positions on the pyrrole ring.

  • The N-5 Position (Pyrrole NH): Acidic (pKa ~13). In the presence of bases required for coupling (KOtBu, Cs₂CO₃), this nitrogen deprotonates. The resulting anion can coordinate to Palladium, arresting the catalytic cycle (catalyst poisoning).

  • Stability: The scaffold is prone to oxidative degradation under harsh conditions; inert atmospheres are strictly required.

Strategic Decision: Protection vs. Direct Coupling

Before initiating functionalization, a decision must be made regarding the N-5 pyrrole nitrogen.

Decision Matrix:

FactorDirect Coupling (Unprotected) Protected Route (SEM/Tosyl)
Reaction Scale < 100 mg (Discovery)> 1 gram (Process/Scale-up)
Coupling Partner Simple Aryl Boronic AcidsComplex Heterocycles / Amines
Base Compatibility Requires mild bases (Na₂CO₃)Tolerates strong bases (NaOtBu)
Purification Often difficult (polar streaks)Standard Normal Phase Chromatography
Overall Yield Moderate (40-60%)High (70-90% over 2 steps)

Recommendation: For robust library synthesis, SEM (2-(Trimethylsilyl)ethoxymethyl) protection is recommended. It stabilizes the core and improves solubility in organic solvents.

Workflow Visualization

The following diagram outlines the decision logic and reaction pathways for functionalizing the 3-bromo position.

G Start 3-Bromo-5H- pyrrolo[2,3-b]pyrazine Decision N-5 Protection? Start->Decision RouteA Route A: Direct Coupling Decision->RouteA Small Scale / Simple RouteB Route B: SEM Protection Decision->RouteB Complex / Scale-up Suzuki Suzuki-Miyaura (Biaryl Formation) RouteA->Suzuki Pd(dppf)Cl2 Na2CO3 RouteB->Suzuki XPhos Pd G2 K3PO4 Buchwald Buchwald-Hartwig (Amination) RouteB->Buchwald BrettPhos Pd G3 NaOtBu ProductA 3-Aryl/Heteroaryl Derivatives Suzuki->ProductA ProductB 3-Amino Derivatives Buchwald->ProductB

Figure 1: Strategic workflow for the functionalization of 3-bromo-pyrrolo[2,3-b]pyrazine, highlighting the divergence based on protection strategy.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Application: Introduction of aryl or heteroaryl groups (e.g., pyrazoles for kinase hinge binding).

System Design: We utilize XPhos Pd G2 precatalyst. The bulky, electron-rich biaryl phosphine ligand (XPhos) facilitates oxidative addition into the electron-deficient pyrazine ring while preventing catalyst deactivation by the N-heterocycle.

Reagents:

  • Substrate: 3-Bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Boronic Acid/Ester: 1.2 – 1.5 equiv[1]

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: In a microwave vial or Schlenk tube, combine the bromide, boronic acid, and XPhos Pd G2.

  • Inert: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₃PO₄ solution.

  • Reaction: Heat to 90°C for 2–4 hours. Note: Microwave irradiation at 100°C for 45 mins is also effective.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H) and emergence of the product.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: If protodebromination (replacement of Br with H) is observed >10%, lower the temperature to 80°C and increase the catalyst loading to 5 mol%.

Protocol B: Buchwald-Hartwig Amination

Application: Introduction of amine nucleophiles (e.g., piperazines, anilines).

System Design: C-N coupling on electron-deficient heterocycles is challenging due to competitive reduction. BrettPhos Pd G3 is the gold standard here, providing exceptional turnover numbers for primary and secondary amines.

Reagents:

  • Substrate: 3-Bromo-5-(SEM)-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst: BrettPhos Pd G3 (3–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add the bromide, solid amine, base (NaOtBu), and catalyst inside a glovebox or under a strong counter-flow of Argon. Moisture sensitivity is high.

  • Solvent: Add anhydrous solvent.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Work-up: Filter through a pad of Celite to remove palladium black and salts. Rinse with DCM.

  • Deprotection (Post-Coupling): The SEM group is removed by treating the crude intermediate with TFA/DCM (1:1) or TBAF in THF (60°C).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Protodebromination (Ar-H formed) Hydride source in system; slow oxidative addition.Switch solvent to anhydrous Toluene; Use a more active catalyst (e.g., Pd(tBu₃P)₂).
Low Conversion (<20%) Catalyst poisoning by N-5 or N-4 nitrogens.Ensure N-5 is protected (SEM/Boc). Increase catalyst loading to 10 mol%.
Homocoupling (Ar-Ar) Presence of Oxygen.Rigorous degassing (Freeze-Pump-Thaw x3).
Black Precipitate (Pd Black) Ligand dissociation.Add 2-5 mol% extra free ligand (e.g., XPhos) to stabilize the active species.

Mechanism of Action (Catalytic Cycle)

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination on this specific scaffold, emphasizing the role of the bulky ligand.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Br-Pyrrolo[2,3-b]pyrazine AmineBind Amine Coordination OxAdd->AmineBind + HNR2 Deprot Deprotonation (Base) AmineBind->Deprot + NaOtBu / - HOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd-Ar-NR2 RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for Pd-catalyzed amination. The bulky ligand L (BrettPhos) is crucial for the Reductive Elimination step.

References

  • Jiang, A., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 698. Link

    • Context: Describes the synthesis of FGFR inhibitors using Suzuki coupling on the 3-bromo intermedi
  • Kashani, S. K., et al. (2019).[2] "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. Link

    • Context: Provides optimization data for Buchwald-Hartwig conditions relevant to heteroaryl halides.
  • Han, S. Y., et al. (2017). "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Preprints. Link

    • Context: Details the SAR and synthetic pathways for pyrrolo[2,3-b]pyrazine deriv
  • Bhanot, R. K., et al. (2022). "Synthesis of Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Serine/Threonine Inhibitors." ResearchGate.[3] Link

    • Context: General synthetic methodologies for this scaffold.[4][5]

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-efficiency functionalization of the 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold.

Executive Summary

The 5H-pyrrolo[2,3-b]pyrazine scaffold (also known as 1,4,7-triazaindene) is a privileged structure in kinase inhibitor discovery, serving as a bioisostere to 7-azaindole and purine cores.[1] The specific derivative This compound presents a strategic "handle" (C3-Br) for divergent synthesis via cross-coupling reactions.

Traditional thermal functionalization of this electron-deficient bicyclic system is often hampered by poor solubility, prolonged reaction times (12–24 h), and competitive debromination.[1] This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to <1 hour while improving yield and purity.

Scaffold Analysis & Chemical Logic

Structural Properties[1]
  • Core: Fused 6-5 bicyclic system.

    • Pyrazine Ring (6-membered): Electron-deficient, containing the C3-Br handle.

    • Pyrrole Ring (5-membered): Electron-rich, containing the N5-H (acidic) and C7-Methyl group.

  • Reactivity Profile:

    • C3-Position: Highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the pyrazine nitrogens.

    • N5-Position: The free NH can poison Pd catalysts or participate in side reactions. Strategic Insight: While protection (e.g., SEM, Boc) is common, microwave conditions often allow for unprotected coupling by outcompeting side reactions through rapid kinetics.[1]

Why Microwave Irradiation?
  • Dielectric Heating: Polar solvents (DMF, DMSO, Water/Dioxane) couple efficiently with MW irradiation, creating localized superheating that accelerates the rate-determining step (oxidative addition).[1]

  • Pressure Effect: Sealed vessels allow reactions to proceed at 100–150°C (above boiling points), overcoming the activation energy barrier of the fused heteroaromatic system.[1]

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the divergent synthesis workflow starting from the 3-bromo precursor.

SynthesisWorkflow Start 3-Bromo-7-methyl- 5H-pyrrolo[2,3-b]pyrazine Decision Reaction Type? Start->Decision Suzuki Suzuki-Miyaura Coupling (C-C Bond) Decision->Suzuki Aryl Boronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond) Decision->Buchwald Amine/Aniline Sonogashira Sonogashira Coupling (C-C Alkyne) Decision->Sonogashira Terminal Alkyne ProductA 3-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Suzuki->ProductA Pd(dppf)Cl2, MW 120°C ProductB 3-Amino Derivatives Buchwald->ProductB Pd2(dba)3, XPhos, MW 140°C ProductC 3-Alkynyl Derivatives Sonogashira->ProductC Pd(PPh3)2Cl2, CuI, MW 100°C

Caption: Divergent microwave-assisted functionalization pathways for the this compound scaffold.[1]

Core Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a heteroaryl boronic acid (e.g., 1-methyl-1H-pyrazole-4-boronic acid pinacol ester).

Reagents & Materials
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂[1]·DCM ) (5 mol%).

    • Why: This catalyst is robust, resistant to air, and effective for sterically demanding or electron-poor substrates.[1]

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv).[1]

  • Solvent: 1,4-Dioxane (degassed).[1]

  • Vessel: 2–5 mL Microwave Process Vial (Heavy-walled glass).

Step-by-Step Methodology

Step 1: Charge the Vessel (The "Sandwich" Technique)

  • Add the solid 3-bromo substrate and the boronic acid/ester to the microwave vial.

  • Add the Pd catalyst last to minimize exposure to the neat organic reactants before solvation.

  • Critical Check: Ensure a magnetic stir bar is included.[2]

Step 2: Solvation & Inertion

  • Add 1,4-Dioxane (concentration ~0.1 M relative to substrate).[1]

  • Add the aqueous K₂CO₃ solution. (Ratio Dioxane:Water should be ~4:1).

  • Self-Validating Step: Cap the vial and purge with Argon or Nitrogen for 60 seconds via a needle through the septum. Reason: Oxygen removal is critical to prevent homocoupling of the boronic acid and catalyst deactivation.

Step 3: Microwave Irradiation

  • Instrument: Biotage Initiator+ or CEM Discover (or equivalent).

  • Parameters:

    • Temperature: 120 °C

    • Time: 30 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High (due to polar aqueous component).

  • Observation: The reaction mixture usually turns from orange/red to black (active Pd species) and then settles to a dark brown suspension.

Step 4: Work-up & Purification

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate (EtOAc) or MeOH.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (0–10% gradient). The pyrrolo[2,3-b]pyrazine core is polar; MeOH is often required.[1]

Data Summary: Thermal vs. Microwave
ParameterThermal Heating (Oil Bath)Microwave Irradiation
Temperature 90 °C (Reflux)120–140 °C (Superheated)
Time 12 – 18 Hours20 – 40 Minutes
Yield (Isolated) 45 – 60%75 – 88%
Purity (LCMS) 85% (De-bromination byproducts)>95% (Cleaner profile)

Advanced Protocol: Buchwald-Hartwig Amination[3]

For introducing amine groups at the C3 position (e.g., for solubility or H-bond interactions).[1]

Reaction Conditions
  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).[1]

    • Expertise: XPhos is superior for coupling electron-deficient aryl halides with amines.

  • Base: Cs₂CO₃ (Cesium Carbonate) - 3.0 equiv (Solid, anhydrous).[1]

  • Solvent: t-BuOH or Dioxane (Dry).

  • MW Parameters: 130 °C for 45 mins.

Mechanistic Pathway (DOT Diagram)

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Br-Substrate Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + Amine Deprot Deprotonation by Base (Ar-Pd-NR) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Simplified catalytic cycle for the Pd-catalyzed amination of the pyrrolo[2,3-b]pyrazine core.

Troubleshooting "The Black Box"

IssueDiagnosisSolution
Vial Over-pressurization Evolution of gases (e.g., CO₂ from carbonate) or solvent vapor pressure.Use a vessel with sufficient headspace (fill only 2/3). Switch base to K₃PO₄ (no CO₂ evolution).
Low Conversion Catalyst poisoning by the N5-H (pyrrole nitrogen).Increase catalyst loading to 10 mol%. Alternatively, protect N5 with a Boc group (Boc₂O, DMAP) prior to coupling.[1]
Protodebromination Formation of 7-methyl-5H-pyrrolo[2,3-b]pyrazine (Br replaced by H).Solvent is too "wet" or reaction runs too long. Use anhydrous solvents and reduce MW time.
Poor Solubility Substrate crashes out.Switch solvent to DMF or NMP . Note: These require high-vacuum workup or aqueous crash-out procedures.

References

  • FGFR Inhibitor Discovery: "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." PMC (PubMed Central). Available at: [Link]

  • Microwave Suzuki Coupling: "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues." MDPI Molecules. Available at: [Link][1]

  • General Pyrrolopyrazine Synthesis: "Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives." J. Med.[3] Chem. Available at: [Link][1]

  • Catalyst Selection: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances. Available at: [Link]

Disclaimer: This protocol involves the use of hazardous chemicals and pressurized equipment. Always consult Safety Data Sheets (SDS) and follow institutional safety guidelines.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 3-Bromo-7-Methyl-5H-pyrrolo[2,3-b]pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine and its associated intermediates. As a key structural motif in medicinal chemistry, particularly in the development of kinase inhibitors, the purity of this scaffold is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the target molecules.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during the purification of this important heterocyclic compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound intermediates. Each problem is presented with potential causes and detailed, step-by-step solutions to guide you through the resolution process.

Issue 1: Poor Separation or Co-elution of Impurities in Normal-Phase Column Chromatography

Scenario: You are performing flash chromatography on silica gel to purify your crude this compound, but you are observing poor separation between your product and one or more impurities, resulting in overlapping peaks and contaminated fractions.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving the components of your mixture.[5]

    • Solution:

      • Systematic TLC Analysis: Before committing to a column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities. Good starting points for N-heterocycles include mixtures of hexanes/ethyl acetate and dichloromethane/methanol.[6][7]

      • Adjusting Polarity:

        • If your compound and impurities have a high Rf value (run too quickly), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes).

        • If your compound and impurities have a low Rf value (stick to the baseline), gradually increase the polarity of the mobile phase.

      • Consider a Ternary System: Sometimes, adding a third solvent in a small percentage can fine-tune the selectivity. For example, a small amount of methanol in a dichloromethane/hexane mixture can significantly alter the separation.

  • Compound Streaking or Tailing: Basic nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[8]

    • Solution:

      • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine or a solution of ammonia in methanol, into your mobile phase.[5] This will neutralize the acidic sites on the silica and improve the peak shape of your basic compound.

      • Alternative Stationary Phase: If streaking persists, consider switching to a different stationary phase. Neutral or basic alumina can be effective for the purification of amines and other basic compounds.[9]

  • Column Overloading: Exceeding the capacity of your column can lead to broad peaks and poor resolution.

    • Solution:

      • Reduce the Sample Load: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.

      • Use a Larger Column: If you need to purify a larger quantity of material, select a column with a larger diameter to maintain an appropriate sample-to-sorbent ratio.

Issue 2: Product Decomposition on Silica Gel

Scenario: You notice the appearance of new, unexpected spots on your TLC plate after spotting your crude material and letting it sit for some time before eluting. This suggests that your this compound intermediate may be unstable on the acidic silica gel.

Possible Causes & Solutions:

  • Acid Sensitivity of the Pyrrolopyrazine Core: The pyrrolo[2,3-b]pyrazine scaffold can be sensitive to acidic conditions, which may lead to degradation. The bromine substituent can also influence the electron density and stability of the ring system.[10]

    • Solution:

      • TLC Stability Test: Before running a large-scale column, perform a simple stability test. Spot your compound on a silica TLC plate, and let it sit for 30-60 minutes before developing it. If new spots appear, your compound is likely degrading.

      • Switch to a Less Acidic Stationary Phase:

        • Neutral Alumina: This is a good first alternative to silica gel.

        • Reversed-Phase Chromatography: This is often the best solution for acid-sensitive compounds.[5]

Issue 3: Low Recovery After Crystallization

Scenario: You have attempted to purify your this compound by recrystallization, but the yield of pure crystals is very low, or the compound "oils out" instead of crystallizing.

Possible Causes & Solutions:

  • Inappropriate Crystallization Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures, or it may be a poor solvent, causing the compound to precipitate too quickly as an amorphous solid or oil.

    • Solution:

      • Systematic Solvent Screening: Test the solubility of your crude product in a variety of solvents at both room temperature and elevated temperatures. An ideal recrystallization solvent will dissolve the compound when hot but have limited solubility when cold. Common solvents to screen for pyrazine derivatives include ethyl acetate, ethanol, methanol, acetone, and mixtures with water or hexanes.[11][12]

      • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or cause the compound to oil out.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.

  • Presence of Impurities Inhibiting Crystal Lattice Formation: Some impurities can interfere with the ordered arrangement of molecules required for crystallization.

    • Solution: If direct crystallization of the crude material is unsuccessful, consider performing a rapid filtration through a small plug of silica gel or activated carbon to remove baseline impurities before attempting recrystallization.

Issue 4: Compound is Highly Polar and Does Not Elute from a Normal-Phase Column

Scenario: Your this compound intermediate is very polar and remains at the baseline of your silica gel column, even with highly polar mobile phases like 10% methanol in dichloromethane.

Possible Causes & Solutions:

  • Strong Adsorption to Silica Gel: Highly polar functional groups on your molecule can lead to very strong interactions with the silica stationary phase.

    • Solution:

      • Reversed-Phase Chromatography: This is the preferred method for purifying highly polar compounds.[13][14] Use a C18 column with a mobile phase of water and an organic solvent like acetonitrile or methanol.[13][15] Often, adding a modifier such as 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[5]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for separating very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase that has a high concentration of an organic solvent and a small amount of water.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of related N-heterocycles can include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Over-brominated or Under-brominated Species: Depending on the bromination conditions, you may have species with multiple bromine atoms or no bromine atom.

  • Isomers: Positional isomers can sometimes form, depending on the regioselectivity of your reactions.

  • Byproducts from Side Reactions: Side reactions such as polymerization or the formation of imidazole derivatives can occur.[16]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my purification?

A2: The choice depends on the polarity of your compound.

  • Normal-Phase (e.g., silica gel): Best for compounds of low to moderate polarity. Non-polar compounds elute first, and polar compounds are retained longer.[8]

  • Reversed-Phase (e.g., C18): Ideal for polar compounds. Polar compounds elute first, while non-polar compounds are retained longer.[9][13] A good rule of thumb is to start with TLC analysis. If your compound has a very low Rf on silica with a moderately polar solvent system, reversed-phase chromatography is likely a better choice.

Q3: Can I use a gradient elution for my flash chromatography?

A3: Yes, a gradient elution, where you gradually increase the polarity of the mobile phase during the run, is often very effective. It can help to first elute non-polar impurities in a weak solvent, then increase the polarity to elute your product, and finally, use a strong solvent to wash off any highly polar impurities that are strongly adsorbed to the stationary phase.

Q4: What is "dry loading," and when should I use it?

A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or another sorbent like Celite) before loading it onto the column. You dissolve your sample in a suitable solvent, add the sorbent, and then remove the solvent under reduced pressure to get a dry, free-flowing powder. This powder is then carefully added to the top of the column.

Dry loading is particularly useful when:

  • Your compound has poor solubility in the initial, low-polarity mobile phase.

  • You need to purify a large amount of material, and dissolving it in a small volume for wet loading is difficult.

  • You want to improve the resolution at the top of the column, as it can lead to a more uniform starting band.

Experimental Protocols & Data

Protocol 1: General Procedure for Normal-Phase Flash Chromatography
  • TLC Analysis: Determine an appropriate solvent system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel, or use a pre-packed cartridge.

  • Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane) and load it onto the column.

    • Dry Loading: Pre-adsorb the crude material onto silica gel and load the resulting powder onto the column.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude material in a small amount of a strong solvent like methanol, DMSO, or DMF.

  • Dry Loading (Recommended): Adsorb the dissolved sample onto a small amount of C18 silica or Celite. Remove the solvent to obtain a dry powder.

  • Column Equilibration: Equilibrate a pre-packed C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.

  • Sample Loading: Load the dry-loaded sample onto the column.

  • Elution: Run a gradient, typically increasing the percentage of the organic solvent (e.g., from 5% to 95% acetonitrile in water).

  • Fraction Collection & Analysis: Collect fractions and analyze them by LC-MS or TLC (if your compound is UV active).

  • Solvent Removal: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent to isolate the product.

Table 1: Common Solvent Systems for Chromatography of N-Heterocycles
Chromatography ModeStationary PhaseCommon Solvent Systems (in order of increasing polarity)Notes
Normal-Phase Silica GelHexanes/Ethyl Acetate[7][17]A workhorse for many organic compounds.
Dichloromethane/Methanol[6][7]Good for more polar compounds.
Dichloromethane/Methanol with 1% NH4OHFor basic compounds to prevent tailing.[8]
Reversed-Phase C18Water/Acetonitrile[13]A common and versatile system.
Water/MethanolAn alternative to acetonitrile.
Water/Acetonitrile + 0.1% Formic AcidAcid modifier to improve peak shape for basic compounds.[5]
Water/Acetonitrile + 0.1% TFAA stronger acid modifier, also for improving peak shape.

Visualizing Purification Workflows

Purification Strategy Decision Tree

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for this compound intermediates.

Purification_Strategy start Crude Product solubility_check Solubility & Stability Check (TLC, small scale tests) start->solubility_check crystallization_attempt Attempt Recrystallization solubility_check->crystallization_attempt Soluble in suitable solvent chromatography Proceed to Chromatography solubility_check->chromatography Insoluble or Unstable success_cryst Pure Crystals (>95% Purity) crystallization_attempt->success_cryst Successful failure_cryst Fails to Crystallize or Oily crystallization_attempt->failure_cryst Unsuccessful final_product Pure Product success_cryst->final_product failure_cryst->chromatography tlc_screen TLC Screen (Normal Phase) chromatography->tlc_screen good_rf Good Rf & Spot Shape? tlc_screen->good_rf bad_rf Low Rf or Streaking? tlc_screen->bad_rf normal_phase Normal Phase Flash Chromatography (Silica or Alumina) good_rf->normal_phase reversed_phase Reversed Phase Flash Chromatography (C18) bad_rf->reversed_phase normal_phase->final_product reversed_phase->final_product

Caption: Decision tree for selecting a purification method.

References

  • Teledyne ISCO. (2012, November 8).
  • Lämmer, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(19), 4567-4578. [Link]

  • Lu, X., et al. (2022). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. Talanta, 247, 123654. [Link]

  • Revel, G., & Bertrand, A. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(22), 6333-6338. [Link]

  • Shaydurova, G. K., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 75, 846-854. [Link]

  • Gornova, N. V., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(5), 1734. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Anonymous. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • Spiegler, M. (1950). Process of preparing pyrazines. U.S.
  • Mondal, S., & Ghorai, P. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 4(4), 333-338. [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]

  • Jochmann, M. A., & Schmidt, T. C. (2012). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. Journal of Chromatography A, 1266, 133-139. [Link]

  • Xiong, B., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693. [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. [Link]

  • Swathi, C. A., et al. (2021). An Overview On Flash Chromatography. Indo American Journal of Pharmaceutical Sciences, 8(4), 213-220. [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(50), 31549-31571. [Link]

  • Eller, F. J., & Taylor, S. L. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12050-12056. [Link]

  • Glushkov, V. A., & Shklyaeva, E. V. (2022). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. Molecules, 27(24), 8820. [Link]

  • Fitriastuti, D., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(50), 31549-31571. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting assistance for researchers encountering catalyst poisoning during catalytic reactions involving 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine. As Senior Application Scientists, we have compiled this resource based on established principles of organometallic chemistry, extensive literature review, and practical field experience to help you diagnose and resolve common issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound is sluggish or has stalled completely. What are the likely causes related to the catalyst?

A1: A stalled or sluggish reaction is a common indicator of catalyst deactivation. With a substrate like this compound, there are several potential culprits:

  • Inherent Catalyst Inhibition by the Substrate: The pyrrolo[2,3-b]pyrazine core contains multiple nitrogen atoms with lone pairs of electrons. These can coordinate to the palladium center, acting as a competitive inhibitor and reducing the catalyst's ability to participate in the desired catalytic cycle.[1]

  • Impurities from the Synthesis of the Starting Material: The synthesis of this compound may introduce impurities that act as catalyst poisons. For instance, if N-bromosuccinimide (NBS) is used for bromination, residual succinimide could potentially interfere with the catalyst.

  • Degradation of Supporting Ligands: Phosphine-based ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other degradation pathways, especially in the presence of trace impurities or if the reaction is not rigorously degassed.[2]

  • Formation of Inactive Palladium Species: The reaction conditions themselves can sometimes lead to the formation of inactive palladium aggregates, often observed as "palladium black." This is a sign that the soluble, catalytically active species has precipitated out of solution.

Q2: I observe the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?

A2: The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium(0) particles. This indicates that your catalyst is falling out of the catalytic cycle.

  • Causality: This often occurs when the ligand is not effectively stabilizing the palladium nanoparticles, leading them to aggregate. High temperatures and high catalyst loadings can exacerbate this issue.

  • Preventative Measures:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are known to form more stable complexes with palladium.[3]

    • Optimize Ligand-to-Metal Ratio: Ensure an adequate excess of the ligand is present to maintain a stable coordination sphere around the palladium.

    • Temperature Control: Lowering the reaction temperature may slow down the rate of catalyst decomposition.

    • Use of Pre-catalysts: Modern pre-catalysts are often designed for greater stability and controlled release of the active catalytic species.

Q3: Could residual reagents or byproducts from the synthesis of this compound be poisoning my catalyst?

A3: Yes, this is a significant possibility. A common synthetic route to similar brominated heterocycles involves the use of N-bromosuccinimide (NBS).[4]

  • Potential Impurities and their Effects:

    • Excess NBS: Although unlikely to be present in significant amounts after purification, any residual NBS is a strong oxidizing agent and can damage the catalyst and ligands.

    • Succinimide: The byproduct of the NBS bromination, succinimide, contains an N-H bond and carbonyl groups. While not a classic strong poison, it could potentially interact with the catalyst.

    • Over-brominated Species: Depending on the reaction conditions, di- or tri-brominated pyrrolopyrazines could be formed as impurities. These may have different reactivities and could complicate the reaction.

  • Troubleshooting:

    • Re-purification of the Substrate: If you suspect impurities, re-purifying your this compound by recrystallization or column chromatography is a crucial first step.

    • Characterization: Ensure the purity of your starting material using techniques like NMR, LC-MS, and elemental analysis.

Troubleshooting Guides

Guide 1: Diagnosing Catalyst Poisoning by the Heterocyclic Substrate

This guide will help you determine if the inherent properties of this compound are inhibiting your catalyst.

Symptoms:

  • The reaction works well with simpler aryl bromides but fails or is very slow with the pyrrolopyrazine substrate under the same conditions.

  • Increasing catalyst loading only provides a marginal improvement in conversion.

Diagnostic Workflow:

start Reaction with this compound Fails step1 Run a Control Reaction with a Simple Aryl Bromide (e.g., Bromobenzene) start->step1 step2 Does the Control Reaction Work? step1->step2 step3_yes Yes: Indicates Substrate-Specific Inhibition step2->step3_yes Yes step3_no No: Suggests a More General Problem (Reagents, Catalyst Batch, Setup) step2->step3_no No step4 Modify Reaction Conditions for the Pyrrolopyrazine Substrate step3_yes->step4 step5 Screen Different Ligands (e.g., Bulky Phosphines, NHCs) step4->step5 step6 Vary the Base (e.g., from strong alkoxides to weaker carbonates) step5->step6 step7 Adjust the Solvent Polarity step6->step7 step8 Successful Reaction? step7->step8 end_success Problem Solved step8->end_success Yes end_fail Further Investigation Needed (e.g., Impurity Analysis) step8->end_fail No

Caption: Diagnostic workflow for substrate-specific catalyst inhibition.

Experimental Protocol: Ligand Screening

  • Setup: In parallel, set up several small-scale reactions (e.g., in a vial block) under an inert atmosphere.

  • Reagents: To each vial, add this compound, the coupling partner (e.g., a boronic acid for Suzuki coupling), and the base.

  • Catalyst System: In separate stock solutions, prepare the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with different ligands (e.g., P(t-Bu)₃, XPhos, SPhos, an IPr-NHC ligand). Maintain a consistent Pd:ligand ratio for each screen.

  • Reaction: Add the catalyst stock solution to the respective vials, and run the reactions at the desired temperature.

  • Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals to compare the rates of conversion.

Ligand TypeExampleRationale
Bulky Monophosphines P(t-Bu)₃, XPhos, SPhosIncreased steric bulk can promote reductive elimination and discourage the binding of the N-heterocycle to the metal center.
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm very strong bonds with palladium, making the catalyst more robust and less susceptible to displacement by the substrate.[3]
Bidentate Phosphines dppf, XantphosCan chelate to the palladium center, but their effectiveness may vary depending on the specific geometry of the complex formed.
Guide 2: Identifying and Mitigating Impurity-Driven Catalyst Poisoning

This guide focuses on troubleshooting catalyst deactivation caused by impurities in the this compound starting material.

Symptoms:

  • Inconsistent reaction outcomes between different batches of the starting material.

  • A "dirty" reaction profile with multiple unidentified side products.

  • The reaction starts but dies off quickly, even with robust ligands.

Diagnostic Workflow:

start Inconsistent Reaction/Rapid Catalyst Death step1 Analyze Purity of this compound (NMR, LC-MS) start->step1 step2 Are Impurities Detected? step1->step2 step3_yes Yes: Purify the Starting Material (Recrystallization/Chromatography) step2->step3_yes Yes step3_no No: Impurities may be below detection limits or the issue lies elsewhere step2->step3_no No step4 Re-run the Reaction with Purified Material step3_yes->step4 step7 Use a 'Catalyst Poison Screen' step3_no->step7 step5 Does the Reaction Improve? step4->step5 step6_yes Yes: Impurity was the likely cause step5->step6_yes Yes step6_no No: Consider other factors (reagent quality, solvent, atmosphere) step5->step6_no No step6_no->step7 step8 Dope a clean reaction with suspected impurities (e.g., succinimide) step7->step8 step9 Does the reaction fail? step8->step9 step10_yes Yes: Confirms the identity of the poison step9->step10_yes Yes step10_no No: The poison is likely another unidentified species step9->step10_no No

Caption: Workflow for diagnosing impurity-driven catalyst poisoning.

Protocol: Purification of this compound

  • Recrystallization:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • If recrystallization is ineffective, purify the compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Techniques for Detecting Catalyst Poisons:

TechniqueInformation Provided
NMR Spectroscopy Can identify organic impurities in the starting material.
LC-MS Useful for detecting trace impurities and byproducts in the starting material and reaction mixture.
GC-MS Can detect volatile impurities and monitor the progress of the reaction.
ICP-MS/AAS Can detect trace metal impurities that might act as catalyst poisons.

References

  • Scheuermann, J., & Weinfurtner, D. (2020). Aggregation and Degradation of White Phosphorus Mediated by N‐Heterocyclic Carbene Nickel(0) Complexes. Angewandte Chemie International Edition, 59(23), 8883-8887. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). Organometallic HyperTextBook: Phosphine Complexes. Retrieved from [Link]

  • Sirajunnisa, A., Srujana, S. K. M., & Kallubavi, M. (2022). Synthesis of Substituted Pyrrolo [2,3-B]Pyrazine Derivatives as Serine/Threonine Inhibitors. SSRN. Retrieved from [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(3), 669. Retrieved from [Link]

  • Mokrov, G., Deeva, O. A., Gudasheva, T. A., & Seredenin, S. B. (2015). Palladium‐Catalyzed Synthesis of Pyrrolo[1,2‐α]Pyrazines From N‐Phenacyl Pyrrole‐2‐Carbonitriles and Aryl Boronic Acids. Chemistry of Heterocyclic Compounds, 51(4), 351-356. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]

  • El-Sayed, M., El-Adl, K., Al-Rashood, S. T., & Abdel-Aziz, A. A. M. (2021). Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[c]pyrrolo[2,3‑h][1][5]naphthyridin-5-one (BPN) Series. Journal of Medicinal Chemistry, 64(1), 580-600. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025, March 9). YouTube. Retrieved from [Link]

  • Goicoechea, J. M., & Abbenseth, J. (2025). Phosphorus‐Nitrogen Heterocycles Derived from Chelating N‐Donor Ligands. Angewandte Chemie International Edition. Retrieved from [Link]

  • Szlapa, T., Skonieczny, K., & Gryko, D. T. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7386. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. Retrieved from [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 669. Retrieved from [Link]

  • Nevskaya, A. A., Van, T. T. T., Zherebker, A. Y., Pokrovsky, M. A., Pokrovsky, V. S., An, T. D., ... & Voskressensky, L. G. (2022). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][6]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][6]benzazepines and evaluation of their bioactivity. RSC Advances, 12(45), 29569-29581. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • Daïch, A., Esvan, Y., Chosson, E., & Baron, M. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 42(14), 11621-11631. Retrieved from [Link]

  • The Doyle Group. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, Y., & Rovis, T. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Journal of the American Chemical Society, 144(12), 5353-5359. Retrieved from [Link]

  • Svirkova, O., Vektarienė, A., & Mečiarová, M. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidine]-6'-one. Arkivoc, 2014(6), 321-332. Retrieved from [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 669. Retrieved from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

  • Biocompare. (n.d.). 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid from Aladdin Scientific. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature Profiles for 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine. The pyrrolo[2,3-b]pyrazine scaffold is a key heterocyclic motif in medicinal chemistry, and precise control over its synthesis, particularly the bromination step, is critical for achieving high yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to temperature profile optimization during this synthesis.

I. Understanding the Reaction: The "Why" Behind Temperature Control

The synthesis of this compound typically involves the electrophilic bromination of the 7-methyl-5H-pyrrolo[2,3-b]pyrazine starting material. The pyrrolo[2,3-b]pyrazine core consists of an electron-rich pyrrole ring fused to an electron-deficient pyrazine ring. Electrophilic substitution, such as bromination, will preferentially occur on the electron-rich pyrrole moiety.[1][2] The methyl group at the 7-position is an activating group, which can further enhance the reactivity of the pyrrole ring.

The choice of brominating agent is crucial, with N-Bromosuccinimide (NBS) being a common and effective reagent for such transformations due to its ease of handling compared to liquid bromine.[3][4] However, the reaction is not without its challenges, and temperature is arguably the most critical parameter to control for a successful outcome.

Why is temperature so critical?

  • Reaction Rate and Selectivity: As with most chemical reactions, temperature directly influences the rate of bromination. However, it also affects the rates of potential side reactions. Insufficient temperature may lead to a sluggish or incomplete reaction, while excessive temperature can result in the formation of impurities such as di-brominated products or thermal decomposition of the starting material or product.

  • Stability of the Brominating Agent: N-Bromosuccinimide (NBS) has a melting point of approximately 173-175°C, at which it decomposes.[5] More importantly, its stability in solution can be much lower. For instance, solutions of NBS in DMF can undergo hazardous thermal decomposition at temperatures as low as 32°C.[6] Many reactions involving NBS are also highly exothermic, which can lead to a runaway reaction if the temperature is not carefully controlled.[7]

  • Solubility of Reagents: Temperature affects the solubility of both the starting material and the brominating agent in the chosen solvent. Ensuring all reactants are in solution is often key to a clean and complete reaction.

II. Troubleshooting Guide: A Systematic Approach to Temperature Optimization

This section is designed to help you troubleshoot common issues encountered during the synthesis of this compound, with a focus on optimizing the temperature profile.

Issue 1: Low or No Conversion to the Desired Product

Question: I am seeing a significant amount of unreacted starting material (7-methyl-5H-pyrrolo[2,3-b]pyrazine) even after a prolonged reaction time. What should I do?

Answer: Low conversion is a common issue that can often be resolved by systematically adjusting the temperature.

Troubleshooting Workflow:

Caption: Troubleshooting low conversion.

Detailed Explanation:

  • Start Cold: It is advisable to initiate the reaction at a low temperature (e.g., 0°C) to control the initial exotherm upon addition of the brominating agent.[8]

  • Gradual Warming: If the reaction is sluggish at low temperatures, a gradual increase to room temperature is the next logical step. This allows for a controlled increase in the reaction rate without shocking the system with a sudden temperature jump.

  • Ensure Solubility: At room temperature, verify that your starting material is fully dissolved. Poor solubility can be a reason for low conversion. If solubility is an issue, you may need to consider a different solvent system.

  • Controlled Heating: If room temperature is insufficient, gentle warming to 30-40°C can be attempted. However, at this stage, it is critical to monitor for the formation of impurities. The risk of di-bromination and other side reactions increases with temperature.

Issue 2: Formation of Multiple Products (Low Purity)

Question: My reaction is complete, but I am observing multiple spots on my TLC plate, and the NMR of the crude product is complex. How can I improve the selectivity for the mono-brominated product?

Answer: The formation of multiple products, particularly di-brominated species, is a strong indicator that the reaction temperature is too high or the addition of the brominating agent is too rapid.

Troubleshooting Workflow:

Caption: Improving reaction selectivity.

Detailed Explanation:

  • Cool Down the Reaction: The primary strategy to combat over-reactivity is to lower the temperature. Conducting the addition of NBS at 0°C or even -10°C can significantly slow down the reaction, allowing for greater control and selectivity.

  • Portion-wise Addition: Adding the brominating agent in small portions over an extended period helps to maintain a low concentration of the electrophile at any given time, which can suppress the formation of di-substituted products.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of NBS.[3] If you are using a highly polar solvent and observing over-bromination, consider switching to a less polar solvent to temper the reaction rate.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for the synthesis of this compound?

A1: Based on protocols for the synthesis of the related 3-bromo-5H-pyrrolo[2,3-b]pyrazine, a starting temperature of 0°C is recommended.[8] This allows for the controlled addition of the brominating agent, mitigating the initial exothermic response.

Q2: I have seen some procedures where the reaction is heated to 80°C. Is this appropriate for the bromination step?

A2: Heating to 80°C is generally not for the bromination step itself but rather for subsequent reactions, such as Suzuki couplings where the bromo-compound is used as a starting material.[8][9] For the bromination with NBS, such a high temperature would likely lead to significant decomposition and the formation of numerous side products.

Q3: My reaction seems to stall at around 50% conversion at room temperature. Should I increase the temperature or add more NBS?

A3: Before adding more NBS, which could lead to over-bromination if some of the initial charge is unreacted, it is preferable to first try gently warming the reaction to 30-40°C while carefully monitoring by TLC or LC-MS. If there is no change after 1-2 hours at a slightly elevated temperature, then a small additional charge of NBS (e.g., 0.1 equivalents) can be considered.

Q4: Can I use a different brominating agent if I am having trouble with NBS?

A4: While NBS is the most common and generally preferred reagent, other brominating agents could be used. However, each will have its own optimal temperature profile. For example, using liquid bromine would almost certainly require much lower temperatures (e.g., -78°C to 0°C) and more stringent handling procedures.

Q5: How does the methyl group at the 7-position affect the optimal temperature?

A5: The methyl group is electron-donating, which activates the pyrrole ring towards electrophilic substitution. This increased reactivity suggests that the bromination of 7-methyl-5H-pyrrolo[2,3-b]pyrazine may proceed more readily at lower temperatures compared to the unsubstituted analogue. It also increases the risk of over-bromination, making careful temperature control even more critical.

IV. Experimental Protocols and Data

Protocol 1: General Procedure for the Bromination of 7-methyl-5H-pyrrolo[2,3-b]pyrazine
  • Dissolve 7-methyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in a suitable solvent (e.g., DMF, THF, or CH3CN) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0°C for 30 minutes after the addition is complete.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Temperature Profile Optimization - A Guideline
Temperature (°C)Expected OutcomePotential IssuesRecommended Action
-10 to 0 Controlled reaction, high selectivity.Slow reaction rate, may not go to completion.Ideal for initial addition of NBS. Allow to warm if conversion is low.
Room Temp (20-25) Good balance of reaction rate and selectivity.Potential for minor side product formation.A good target temperature after initial cold addition.
30 to 40 Faster reaction rate.Increased risk of di-bromination and other impurities.Use with caution only if the reaction is sluggish at lower temperatures.
> 40 Very fast reaction.High likelihood of significant side product formation and decomposition.Generally not recommended for the bromination step.

V. References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. 2018 Mar 19;23(3):698.

  • N-Bromosuccinimide - Grokipedia. [Link]

  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development. 2023 Sep 25.

  • 6.2.2. Pyrazines. Comprehensive Organic Chemistry II. 2014.

  • Pyrrole reaction. [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Chemistry Learner. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. 2016 Oct 27;21(11):1421.

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules. 2016 Oct 27.

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. 2022 Mar 16.

  • Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters. 2022.

  • Preparation of 3-Bromo-1,2,4,5-tetrazine. ZORA. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. 2022 Apr 8.

  • Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. Journal of the Chemical Society, Perkin Transactions 1. 1976.

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. European Journal of Medicinal Chemistry. 2024 Mar 15.

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry. 2022 Aug 8.

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules. 2016 Oct 27.

Sources

resolving steric hindrance at the 7-methyl position of pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with the 7-methyl-pyrrolo[2,3-b]pyrazine scaffold. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in the functionalization of this important heterocyclic core: steric hindrance originating from the C7-methyl group. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot failed experiments and rationally design successful synthetic strategies.

The pyrrolo[2,3-b]pyrazine core, an isostere of purine and 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, the strategic placement of a methyl group at the 7-position, while often crucial for biological activity or for modulating physical properties, introduces significant steric congestion. This "fat goalie" effect can block or severely impede reactions at the pyrrole nitrogen (N7) and adjacent positions, leading to frustratingly low yields or complete reaction failure.[3]

This resource is structured as a series of troubleshooting questions and strategic FAQs to directly address the issues you are likely encountering at the bench.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, common problems in a question-and-answer format.

Q1: My N-alkylation or N-arylation reaction at the pyrrole nitrogen (N7) is failing. The starting material is either recovered, or I see decomposition. What is the primary cause and how can I fix it?

A1: This is a classic case of steric hindrance. The 7-methyl group physically blocks the trajectory of incoming electrophiles, making it difficult for the N7 lone pair to engage in nucleophilic attack. Furthermore, harsh reaction conditions intended to force the reaction can lead to decomposition of the sensitive heterocyclic core.

Root Cause Analysis:

  • Steric Shielding: The methyl group acts as a steric shield, raising the activation energy for the SN2 or related substitution pathway.[3][4]

  • Reduced Nucleophilicity: While the nitrogen is inherently nucleophilic, its accessibility is compromised.

  • Inappropriate Base/Solvent System: A common mistake is using a bulky base that cannot efficiently deprotonate the N-H bond, which is the first step in many alkylation protocols.

Solutions & Protocols:

  • Switch to a Less Hindered Base: Instead of bulky bases like potassium tert-butoxide, use a base with a smaller ionic radius that can access the N-H proton. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard and effective choice.[5]

  • Employ More Reactive Electrophiles: Instead of simple alkyl halides, consider using more potent electrophiles like triflates or trichloroacetimidates, which react under milder conditions.[6] Acid-catalyzed alkylation with trichloroacetimidates, for example, can be effective for sterically hindered pyrazoles and related heterocycles.[6]

  • Consider Copper-Catalyzed N-Arylation (Ullmann Condensation): For N-arylation, palladium-catalyzed Buchwald-Hartwig amination can be challenging. An Ullmann-type reaction using a copper catalyst, which often has different steric requirements, can be a viable alternative.

Protocol: N7-Alkylation of 7-methyl-5H-pyrrolo[2,3-b]pyrazine using NaH
  • To a flame-dried, argon-purged flask, add 7-methyl-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv).

  • Add anhydrous DMF to create a 0.1 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Add the alkyl halide (R-X, 1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C6 position, but the reaction is sluggish and gives low yields. Why is this happening?

A2: The C6 position is peri-disposed to the 7-methyl group, meaning they are spatially close on the ring system. This proximity creates significant steric clash that can disrupt multiple steps in the palladium catalytic cycle.

Root Cause Analysis:

  • Inefficient Oxidative Addition: While less common for aryl halides, severe steric hindrance can slow the initial oxidative addition of the Pd(0) catalyst to the C6-Halide bond.

  • Inhibited Transmetalation: This is a likely culprit. The sterically demanding environment can prevent the boronic acid/ester from effectively coordinating with the palladium center.

  • Slow Reductive Elimination: This is often the rate-limiting step for sterically congested products.[7] The bulky groups on the palladium intermediate must contort into a transition state to form the new C-C bond, a process that is energetically penalized by the C7-methyl group.

Solutions & Strategies:

  • Catalyst System Optimization: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must use a system designed for hindered substrates.

    • Bulky, Electron-Rich Ligands: Employ biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[7]

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ can be more effective than generating it in situ from Pd(II) precursors, as it avoids potential catalyst poisoning issues with the heterocyclic substrate.[8]

  • Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) are often more stable and can sometimes provide better results than the corresponding boronic acids in complex systems.

Data Summary: Catalyst Systems for Hindered Suzuki Couplings
Catalyst SystemLigand TypeKey AdvantageTypical Loading (mol%)Reference
Pd₂(dba)₃ / SPhosBuchanwald BiarylphosphineExcellent for accelerating reductive elimination.1-5% Pd, 2-10% Ligand[7]
PdCl₂(dppf)FerrocenylphosphineGenerally robust but can be less effective for severe hindrance.5-10%[5]
Pd(PPh₃)₄Triphenylphosphine"Classic" catalyst, often fails with hindered substrates.5-10%N/A
Diagram: The Steric Hindrance Problem

Caption: Steric hindrance from the C7-methyl group impeding reactions at N7 and C6.

Strategic Solutions & FAQs

Q3: Are there alternative synthetic routes that build the ring system differently to avoid this steric hindrance issue altogether?

A3: Yes, a "late-stage methylation" strategy can be highly effective. Instead of starting with a pre-methylated precursor, you can perform your sterically sensitive reactions on a 7H-pyrrolo[2,3-b]pyrazine core (protected at N5 if necessary) and then introduce the methyl group at the end of the sequence.

Strategic Workflow:

  • Protect N5: Protect the pyrazine nitrogen (N5) if it interferes with subsequent steps (e.g., using a BOC or SEM group).

  • Perform Hindered Reaction: Carry out your desired N7-arylation or C6-coupling on the less-hindered 7H-scaffold.

  • Methylate N7: Introduce the methyl group at the N7 position using a standard alkylation protocol (e.g., MeI, NaH/DMF).

  • Deprotect N5: Remove the N5 protecting group to yield the final product.

Diagram: Strategic Synthesis Workflow

G start 7H-Pyrrolo[2,3-b]pyrazine protect Protect N5 (e.g., SEM-Cl) start->protect couple Perform Hindered Reaction (e.g., C6 Suzuki Coupling) protect->couple methylate N7-Methylation (MeI, NaH) couple->methylate deprotect Deprotect N5 (e.g., TBAF) methylate->deprotect end Final Product deprotect->end

Caption: A late-stage methylation strategy to bypass steric hindrance issues.

Q4: My reaction involves C-H activation near the 7-methyl group. What special considerations are needed?

A4: C-H activation reactions are exquisitely sensitive to steric and electronic effects. The 7-methyl group presents a major steric challenge. Furthermore, the pyrrolo[2,3-b]pyrazine system contains multiple nitrogen atoms that can act as coordinating groups or catalyst poisons.

Key Considerations:

  • Catalyst Poisoning: The nitrogen atoms in the pyrazine ring can strongly coordinate to the metal catalyst (e.g., Palladium), effectively sequestering it from the desired C-H activation cycle. This can be a more significant issue than the steric hindrance itself.[8]

  • Directing Group Strategy: To override the inherent reactivity and the catalyst-poisoning effects, a robust directing group strategy is often required. An N-methoxy amide directing group, for instance, has been shown to anchor the catalyst in close proximity to the target C-H bond, bypassing interference from other heteroatoms.[8]

  • Catalyst Choice: Systems that generate the active Pd(II) species in situ from a Pd(0) source using air as an oxidant can be more effective. This approach avoids using pre-formed Pd(II) salts which are more susceptible to coordination by the heterocycle's nitrogens.[8]

Diagram: Troubleshooting Low-Yielding Reactions

G start Low Yield or No Reaction at Hindered Position q1 Is the reaction N-alkylation or N-arylation at N7? start->q1 q2 Is the reaction a cross-coupling (e.g., Suzuki)? q1->q2 No sol1 1. Use less hindered base (NaH). 2. Use more reactive electrophile. 3. Consider Ullmann coupling. q1->sol1 Yes q3 Is the reaction C-H Activation? q2->q3 No sol2 1. Use bulky, electron-rich ligands (SPhos, XPhos). 2. Use Pd(0) source (Pd₂(dba)₃). 3. Consider late-stage methylation route. q2->sol2 Yes sol3 1. Use a strong directing group. 2. Employ catalyst system resistant to heterocycle poisoning (Pd(0)/Air). 3. Re-evaluate synthetic strategy. q3->sol3 Yes

Caption: A decision-making workflow for troubleshooting common synthetic problems.

References

  • Celanire, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Grela, K., et al. (2020). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis. Available at: [Link]

  • Soulé, J-F., et al. (2023). Catalysis for Heterocycles Chemistry. The Soulé Research Group Website. Available at: [Link]

  • Lalic, G., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. Available at: [Link]

  • Wang, X., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]

  • Saify, Z.S., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Reddy, T.S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Ren, S., et al. (2025). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Al-Tel, T.H. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok - University of Rostock. Available at: [Link]

  • Kumar, R., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Ren, S., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Lenci, E., et al. (2020). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions. Available at: [Link]

  • Dehnavi, M.A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances. Available at: [Link]

  • Klosterhalfen, N., & Dietzek-Ivanšić, B. (2021). Pyrazine-Functionalized Ru(II)-Complexes as Visible-Light Activated Photobases. Chemistry – A European Journal. Available at: [Link]

  • Li, J.J., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ren, S., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. Available at: [Link]

  • Gryl, M., et al. (2012). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. Available at: [Link]

  • Huestis, M.P., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

  • Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Simón, L., & Goodman, J.M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Organic Chemistry. Available at: [Link]

  • Muzychka, L.V., et al. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Anonymous. (2019). How to overcome Steric Hindrance?. ResearchGate. Available at: [Link]

  • Pirrone, J., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Pharmaceuticals. Available at: [Link]

  • Queiroz, M.J.R.P., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. Available at: [Link]

  • Dighe, N.S. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline. Available at: [Link]

  • Anonymous. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Karpenko, I., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-2-amidoxime-3-fluoropyridines. University of Southampton ePrints. Available at: [Link]

  • Trilleras, J., et al. (2013). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. New Journal of Chemistry. Available at: [Link]

Sources

stability of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine under acidic conditions

[1][2][3]

Executive Summary & Chemical Profile

This compound is a fused diazaindole scaffold commonly used as an intermediate in the synthesis of kinase inhibitors (e.g., FGFR, c-Met).[1][2] Structurally, it consists of an electron-deficient pyrazine ring fused to an electron-rich pyrrole ring.[1][2][3]

  • Core Stability: The scaffold is generally stable under standard acidic conditions (e.g., 1M HCl, TFA, acetic acid) used in organic synthesis and purification.[2]

  • Primary Interaction: The pyrazine nitrogens are basic (pKa ~2–4).[1][3] In acidic media, the compound undergoes protonation to form stable water-soluble salts (e.g., hydrochloride or trifluoroacetate salts).[2]

  • Risk Factors: While chemically robust, the compound can exhibit halochromism (color change) or precipitation due to the common ion effect in concentrated acids.

Chemical Structure & Numbering Context

Note: Nomenclature can vary between IUPAC and catalog conventions.[1][3] This guide assumes the standard "azaindole" numbering often used in medicinal chemistry:

  • Position 3 (Pyrrole): Brominated (Active site for Suzuki/Buchwald couplings).[1]

  • Position 7 (Pyrazine): Methylated (Likely

    
    -methyl cation or 
    
    
    -methyl depending on specific isomer;
    
    
    -methyl is most common for "7-methyl" in this scaffold context).[1][3]

Acid Stability Profile

General Stability Matrix
ConditionStability RatingExpected Outcome
Dilute Mineral Acid (0.1 - 2M HCl/H₂SO₄) High Rapid protonation.[1][3] Forms soluble salt.[1][3] No degradation of C-Br bond.[1][3]
Organic Acid (TFA, Formic, Acetic) High Stable.[2] Suitable for Boc-deprotection or HPLC mobile phases.[1][3]
Concentrated Acid (>6M HCl, Heat) ⚠️ Moderate Risk of hydrolysis if heated for prolonged periods. C-Br bond remains intact, but pyrazine ring activation may invite nucleophilic attack.[1][2][3]
Lewis Acids (AlCl₃, BF₃[2]·OEt₂) High Stable.[1][3] Often used as catalysts in downstream functionalization.[1][3]
Mechanistic Insight: Why is it stable?

Unlike simple indoles, which are prone to acid-catalyzed dimerization or polymerization (via C3 protonation), the pyrrolo[2,3-b]pyrazine scaffold is electronically "deactivated" by the fused pyrazine ring.[2]

  • Electron Withdrawal: The pyrazine nitrogens withdraw electron density from the pyrrole ring.[1][3]

  • Reduced Nucleophilicity: This prevents the pyrrole double bond from easily attacking other molecules, inhibiting polymerization even in strong acids.[3]

  • Protonation Site: Protons preferentially bind to the pyrazine nitrogens (the most basic sites), creating a cationic species that further repels electrophilic attack.[3]

Troubleshooting Guide

Issue 1: "My compound precipitated upon adding acid."

Diagnosis: This is likely Salt Formation , not degradation.

  • Cause: The HCl or TFA salt of the compound may be less soluble in organic solvents (like DCM or EtOAc) than the free base.[3] Conversely, in water, the salt is soluble, but high concentrations of acid (common ion effect) can force the salt out of solution.[2]

  • Solution:

    • Filter the solid; it is likely the pure salt.[1][3]

    • Verify identity via NMR (look for downfield shifts in aromatic protons due to protonation).[1][3]

    • To recover free base: Suspend in water/organic solvent and neutralize with sat.[1][3] NaHCO₃.

Issue 2: "The solution turned yellow/orange in acid."

Diagnosis: Halochromism (Protonation Effect).[1][3]

  • Cause: Protonation of the pyrazine nitrogen changes the conjugation system's HOMO-LUMO gap, often resulting in a bathochromic shift (yellowing).[1][3]

  • Verification: Neutralize a small aliquot. If the color reverts to off-white/colorless, the compound is stable.[1][3] If the color persists or darkens to brown/black, oxidation may have occurred (check purity).

Issue 3: "Loss of Bromine (Debromination)."

Diagnosis: Unlikely in simple acid. [1][2][3]

  • Cause: Acid alone does not cleave the C-Br bond.[1][3] Debromination requires a reducing agent (e.g., H₂/Pd, Zn/Acid) or extreme nucleophilic conditions.[2]

  • Check: Ensure no reducing metals (Zn, Fe, Sn) are present in the reaction mixture.

Experimental Protocols

Protocol A: Acidic Workup (Removal of Basic Impurities)

Use this to purify the compound from non-basic byproducts.

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Wash with 0.5 M HCl (aq) (3x).

    • Note: The product (a base) will move into the aqueous layer.[3]

  • Collect the acidic aqueous layer.[1][3]

  • Optional: Wash the aqueous layer with fresh EtOAc to remove non-basic impurities.[1][3]

  • Basify the aqueous layer carefully with 2M NaOH or Sat.[1][3] NaHCO₃ until pH ~9-10.[1][3]

    • Observation: The product should precipitate or form an oil.[3]

  • Extract back into EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol B: Salt Formation for Storage

Converting the free base to a salt improves long-term stability.[1][2][3]

  • Dissolve 1.0 eq of this compound in minimal Methanol (MeOH) .

  • Add 1.1 eq of 1.25 M HCl in Methanol dropwise at 0°C.

  • Stir for 30 mins.

  • Add Diethyl Ether (Et₂O) to induce precipitation.[1][3]

  • Filter the solid and dry under vacuum.[1][3] Store at -20°C.

Visualizing the Chemistry

Diagram 1: Protonation Pathway & Stability

The following diagram illustrates the preferential protonation of the pyrazine ring, which stabilizes the scaffold against polymerization.[3]

AcidStabilitycluster_legendMechanismFreeBaseFree Base(Neutral)ProtonatedProtonated Salt(Cationic Pyrazine)FreeBase->Protonated Fast (Reversible)AcidAcid (H+)Acid->ProtonatedPolymerPolymerization(Degradation)Protonated->Polymer BLOCKED(Electron Deficient)DescProtonation of the pyrazine Ndeactivates the ring,preventing acid-catalyzeddegradation common in indoles.

Caption: Protonation of the pyrazine nitrogen creates a cationic species that repels further electrophilic attack, protecting the pyrrole ring from polymerization.[4][5][6]

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to remove a Boc group from this molecule? A: Yes. The C-Br bond and the pyrrolopyrazine scaffold are stable to neat TFA at room temperature for 1-4 hours.[1][3] Ensure you neutralize the TFA salt during workup to recover the free base, or use the salt directly if compatible with the next step.[3]

Q: Is the '7-methyl' group stable in acid? A: Yes. Whether the methyl group is on a carbon (C-CH₃) or a nitrogen (

122

Q: I see a new spot on TLC after acid treatment. Is it degradation? A: Check the pH of your TLC plate. The "new spot" is likely the salt form of the amine, which runs differently (usually remains at the baseline) compared to the free base.[3] Treat the TLC spot with a drop of triethylamine (TEA) or run the TLC with 1% TEA in the eluent to confirm.[3]

References

  • PubChem. 3-bromo-5H-pyrrolo[2,3-b]pyrazine (Compound Summary). National Library of Medicine.[1][3] Available at: [Link][2]

  • Wang, Y. et al. (2018).[1] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.[2] (Demonstrates synthesis and handling of the scaffold). Available at: [Link][2]

Validation & Comparative

A Comparative Guide to the ¹³C NMR Spectral Analysis of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹³C NMR spectral data for 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine. In the absence of direct, published experimental data for this specific molecule, we will leverage a comparative approach, utilizing data from structurally analogous compounds to predict and interpret its ¹³C NMR spectrum. This guide will delve into the rationale behind chemical shift assignments and provide a standardized protocol for acquiring high-quality NMR data for this class of heterocyclic compounds.

The pyrrolo[2,3-b]pyrazine scaffold is a significant heterocyclic core in medicinal chemistry, often explored for its potential as a kinase inhibitor.[1] Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in the development of novel therapeutics based on this framework. ¹³C NMR, in particular, provides a direct map of the carbon skeleton, offering invaluable insights into the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are estimated based on the analysis of substituent effects on the parent 7-azaindole and pyrrolo[2,3-b]pyrazine systems. The numbering convention used for the assignments is illustrated in the molecular structure diagram.

Caption: Molecular structure of this compound with atom numbering.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~145-150Expected to be downfield due to the influence of two adjacent nitrogen atoms.
C3~110-115The bromine substituent will cause a significant upfield shift (shielding) at the ipso-carbon.
C3a~148-152A quaternary carbon at the ring junction, typically downfield.
C5~125-130Aromatic CH in the pyrazine ring.
C6~135-140The methyl group will cause a downfield shift at the ipso-carbon.
C7~118-122Aromatic CH in the pyrrole ring.
C7a~128-132Quaternary carbon at the ring junction.
-CH₃~15-20Typical chemical shift for a methyl group attached to an aromatic ring.
Comparative Analysis with Related Structures

The prediction of the ¹³C NMR spectrum is grounded in the experimental data of related heterocyclic systems. By comparing the known chemical shifts of 7-azaindole (the core of pyrrolo[2,3-b]pyrazine) and its substituted derivatives, we can deduce the electronic effects of the bromo and methyl substituents.

1. 7-Azaindole (Parent Core): The ¹³C NMR spectrum of 7-azaindole serves as our baseline. The introduction of two nitrogen atoms in the six-membered ring significantly alters the electronic distribution compared to indole.

2. Effect of the Bromo Substituent: Bromine, being an electronegative atom, is expected to have a dual effect. It will inductively withdraw electron density, which would typically cause a downfield shift. However, its lone pairs can participate in resonance, leading to increased electron density at the ortho and para positions, causing an upfield shift (shielding). In the case of C3, the resonance effect is dominant, leading to a predicted upfield shift.

3. Effect of the Methyl Substituent: The methyl group is a weak electron-donating group. It is expected to cause a downfield shift at the ipso-carbon (C6) and minor shielding effects at the ortho and para positions.

4. Comparison with other Pyrrolo[2,3-b]pyrazines: A study on various pyrrolo[2,3-b]pyrazine derivatives provides a range of chemical shifts for the carbon atoms in this ring system.[1] For example, in 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine, the chemical shifts of the pyrrolo[2,3-b]pyrazine core carbons are reported, which helps in refining our predictions.[1]

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound and related compounds, the following standardized protocol is recommended. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

cluster_workflow ¹³C NMR Acquisition Workflow prep Sample Preparation setup Spectrometer Setup prep->setup Load Sample acquire Data Acquisition setup->acquire Start Experiment process Data Processing acquire->process FID signal analyze Spectral Analysis process->analyze Processed Spectrum

Caption: A generalized workflow for acquiring and analyzing ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Rationale: The choice of solvent is critical. It must dissolve the sample and should not have signals that overlap with the analyte's signals. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the deuterium lock.

  • Spectrometer Setup:

    • Action: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer and lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

    • Rationale: A stable magnetic field (lock) and a homogeneous field (shimming) are essential for high-resolution spectra with sharp lines.

  • Data Acquisition:

    • Action: Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters to consider are:

      • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

      • Spectral Width: A sweep width of 0 to 200 ppm is typically sufficient for most organic molecules.[2]

      • Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.[3]

      • Relaxation Delay: A delay of 2 seconds is generally adequate.[3]

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

    • Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The choice of acquisition parameters is a trade-off between resolution, signal-to-noise, and total experiment time.

  • Data Processing:

    • Action: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

    • Rationale: The FID is the time-domain signal which is converted into the frequency-domain spectrum by Fourier transformation. Phasing and baseline correction are necessary to obtain an accurate representation of the spectrum.

  • Spectral Analysis:

    • Action: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm). Identify and assign the chemical shifts of the carbon atoms in the molecule.

    • Rationale: Accurate referencing is crucial for comparing spectra. Peak assignment is done based on chemical shift predictions, comparison with related compounds, and potentially 2D NMR experiments like HSQC and HMBC for unambiguous assignments.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR spectrum of this compound. By employing a comparative analysis with structurally related compounds, we can confidently estimate the chemical shifts and understand the electronic effects of the substituents. The detailed experimental protocol offers a robust methodology for acquiring high-quality spectral data, which is fundamental for the structural verification and further development of this important class of heterocyclic compounds.

References

  • NMR data acquisition. (2023). R-NMR Project. [Link]

  • NMR Guidelines for ACS Journals. American Chemical Society. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). Molecules. [Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. The pyrrolo[2,3-b]pyrazine scaffold is a privileged structure, appearing in a multitude of compounds targeting various biological pathways, including kinase inhibitors for cancer therapy.[1][2] Understanding the mass spectrometric behavior of substituted pyrrolo[2,3-b]pyrazines is therefore critical for their unambiguous identification, metabolite profiling, and quality control.

This guide provides a comprehensive, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine. In the absence of direct experimental data for this specific molecule, this document leverages established principles of mass spectrometry, data from related structures, and expert interpretation to offer a scientifically grounded predictive framework.

The Structural Anatomy of this compound and its Implications for Fragmentation

The structure of this compound is a fused bicyclic heteroaromatic system. Key structural features that will dictate its fragmentation pattern include:

  • The Pyrrolo[2,3-b]pyrazine Core: A relatively stable aromatic system. Fragmentation will likely involve the cleavage of substituent bonds before the ring system itself ruptures.

  • The Bromine Atom: A key feature that will not only direct fragmentation but also produce a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the 79Br and 81Br isotopes. This provides a clear diagnostic marker.

  • The Methyl Group: A potential site for radical loss, leading to the formation of a stable ion.

  • The Pyrrole Nitrogen (N-H): The acidic proton can influence ionization and subsequent fragmentation.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[3][4] The fragmentation of this compound is predicted to proceed through several key pathways, initiated by the formation of the molecular ion (M•+).

Molecular Ion (M•+)

The molecular ion will be readily observed and will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal abundance separated by 2 m/z units.

Pathway A: Loss of a Bromine Radical

A primary and highly probable fragmentation event will be the homolytic cleavage of the C-Br bond to lose a bromine radical (•Br). This is a common fragmentation pathway for brominated aromatic compounds.[5] This will result in a prominent [M-Br]+ fragment.

Pathway B: Loss of a Methyl Radical

Cleavage of the C-CH3 bond will lead to the loss of a methyl radical (•CH3), forming an [M-CH3]+ ion. The stability of the resulting ion will influence the abundance of this peak.

Pathway C: Sequential Losses

Further fragmentation of the primary fragment ions is expected. The [M-Br]+ ion may subsequently lose a molecule of hydrogen cyanide (HCN) from the pyrazine ring, a characteristic fragmentation of nitrogen-containing heterocycles. The [M-CH3]+ ion could undergo the loss of the bromine radical.

Pathway D: Ring Cleavage

At higher energies, the pyrrolo[2,3-b]pyrazine ring system may undergo more complex fragmentation, leading to smaller, characteristic fragment ions.

Visualizing the Predicted Fragmentation

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M [C7H6BrN3]•+ Molecular Ion M_minus_Br [M - Br]+ M->M_minus_Br - •Br M_minus_CH3 [M - CH3]+ M->M_minus_CH3 - •CH3 M_minus_Br_minus_HCN [M - Br - HCN]+ M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_CH3_minus_Br [M - CH3 - Br]+ M_minus_CH3->M_minus_CH3_minus_Br - •Br

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Structurally Related Compounds

While direct data for the target molecule is unavailable, we can draw parallels with the known fragmentation of similar structures.

  • 5H-pyrrolo[2,3-b]pyrazine: The mass spectrum of the parent compound shows a prominent molecular ion peak.[6] Its fragmentation is dominated by the loss of HCN, a characteristic feature of the pyrazine ring. This supports the proposed loss of HCN in our predicted pathway.

  • Brominated Heterocycles: Studies on other brominated heterocyclic compounds consistently show the facile loss of the bromine atom as a primary fragmentation step.[5] This reinforces the prediction of a significant [M-Br]+ peak.

  • Methylated Aromatic Systems: The loss of a methyl radical is a common fragmentation pathway for methylated aromatic compounds, leading to the formation of a stable tropylium-like ion or other rearranged structures.

Predicted Mass Spectrum Data

The following table summarizes the predicted key fragment ions, their proposed structures, and their diagnostic significance.

m/z (for 79Br)m/z (for 81Br)Proposed FragmentSignificance
225227[C7H6BrN3]•+Molecular ion, confirms molecular weight and presence of one bromine atom.
146146[C7H6N3]+Loss of a bromine radical, a major fragment.
210212[C6H3BrN3]•+Loss of a methyl radical.
119119[C6H4N2]•+Loss of a bromine radical and HCN.
131131[C6H3N3]+Loss of a methyl radical and a bromine radical.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental setup is recommended.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a gas chromatograph (GC) or with a direct insertion probe for sample introduction.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Sample Introduction:

    • GC-MS: Inject the sample onto a suitable GC column (e.g., a non-polar column like DB-5ms) with a temperature program designed to elute the compound without degradation.

    • Direct Insertion Probe: Place a small amount of the sample in a capillary tube and insert it directly into the ion source.

  • Ionization:

    • Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching and inducing fragmentation)

  • Mass Analysis:

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

    • Resolution: High resolution (>10,000) is recommended to confirm the elemental composition of the fragment ions.

  • Data Analysis:

    • Identify the molecular ion and its isotopic pattern to confirm the presence of bromine.

    • Analyze the major fragment ions and their relative abundances.

    • Propose fragmentation pathways based on the observed neutral losses and the high-resolution mass data.

Workflow for Data Acquisition and Analysis

workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation Introduction GC or Direct Probe Introduction SamplePrep->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Analysis High-Resolution Mass Analysis Ionization->Analysis Identify_M Identify Molecular Ion & Isotope Pattern Analysis->Identify_M Analyze_Fragments Analyze Major Fragment Ions Identify_M->Analyze_Fragments Propose_Pathways Propose Fragmentation Pathways Analyze_Fragments->Propose_Pathways Compare Compare with Predicted Data Propose_Pathways->Compare

Caption: Workflow for experimental validation of fragmentation patterns.

Conclusion

This guide presents a predictive framework for the mass spectrometry fragmentation patterns of this compound. By understanding the fundamental principles of mass spectrometry and leveraging data from analogous structures, researchers can anticipate the key fragmentation pathways and diagnostic ions for this and other novel heterocyclic compounds. The provided experimental protocol offers a clear path to validating these predictions, ultimately aiding in the confident structural elucidation and characterization of new chemical entities in the drug discovery pipeline.

References

  • PubChem. 5H-Pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Reagentia. This compound. [Link]

  • Xiong, B., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • HSC Chemistry & Physics. (n.d.). How to Interpret Mass Spectrum Fragmentation Patterns. [Link]

  • Ghandi, L., et al. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Medicinal Chemistry. [Link]

  • American Elements. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. [Link]

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • ResearchGate. (n.d.). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. [Link]

  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • ResearchGate. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [Link]

  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Biocompare. (n.d.). 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid from Aladdin Scientific. [Link]

  • NIST. (n.d.). Pyrazine, 2,3-diethyl-5-methyl-. [Link]

  • PubChemLite. (n.d.). 2-bromo-3-methyl-5h-pyrrolo[2,3-b]pyrazine. [Link]

Sources

comparing reactivity of 3-bromo vs 3-chloro pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 3-bromo-5H-pyrrolo[2,3-b]pyrazine and 3-chloro-5H-pyrrolo[2,3-b]pyrazine . This content is structured for medicinal chemists and process development scientists, focusing on reactivity profiles, synthetic utility, and strategic application in drug discovery.

Executive Summary

In the context of kinase inhibitor discovery (particularly JAK, FGFR, and RET inhibitors), the 5H-pyrrolo[2,3-b]pyrazine scaffold (a 1,4-diazaindene) is a privileged pharmacophore. The functionalization of the C-3 position is a critical gateway for introducing diversity.[1]

  • 3-Bromo-5H-pyrrolo[2,3-b]pyrazine : The standard for Discovery Chemistry . It offers superior reactivity in palladium-catalyzed cross-couplings and is the exclusive choice for lithium-halogen exchange strategies. It tolerates a wide range of catalyst systems.

  • 3-Chloro-5H-pyrrolo[2,3-b]pyrazine : The strategic choice for Process/Scale-up . While significantly less reactive in oxidative addition, it offers better atom economy and lower cost. However, it requires specialized, electron-rich phosphine ligands (e.g., Buchwald generations) to achieve conversion, and it is generally unsuitable for metal-halogen exchange.

Structural & Electronic Basis

To understand the reactivity difference, one must analyze the electronic distribution of the pyrrolo[2,3-b]pyrazine core.

  • The Scaffold: The system consists of an electron-deficient pyrazine ring fused to an electron-rich pyrrole ring.

  • Position C-3: Located on the pyrrole ring (beta to the nitrogen), this position is electron-rich.

    • Electrophilic Attack: C-3 is the preferred site for electrophilic aromatic substitution (e.g., halogenation).

    • Nucleophilic Attack (SNAr): C-3 is highly resistant to SNAr. Unlike the pyrazine ring positions (C-6/C-7), the pyrrole ring does not stabilize the Meisenheimer complex required for nucleophilic displacement. Therefore, neither Br nor Cl at C-3 can be displaced by nucleophiles directly.

Bond Dissociation Energy (BDE) Impact

The reactivity differential is primarily thermodynamic:

  • C(sp2)–Br Bond: ~81 kcal/mol. Weak enough to undergo facile oxidative addition with Pd(0) and rapid Lithium-Halogen exchange at -78 °C.

  • C(sp2)–Cl Bond: ~96 kcal/mol. Stronger bond requiring higher activation energy. Oxidative addition is the rate-determining step, necessitating electron-rich ligands to increase the electron density on the Palladium center.

Reactivity Profile Comparison

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the most common transformation for this scaffold.

Feature3-Bromo Analog3-Chloro Analog
Reactivity High. Reacts with standard catalysts.Moderate/Low.[1][2] Kinetic barrier to oxidative addition.
Catalyst Req. Standard: Pd(dppf)Cl₂, Pd(PPh₃)₄.Advanced: Pd₂(dba)₃ + XPhos/SPhos, or Pd-PEPPSI.
Temperature 60–80 °C80–110 °C (often requires reflux).
Boronic Acid Tolerates sterically demanding/electron-poor acids.Requires electron-rich or activated boronic acids for good turnover.
Yield (Avg) 80–95%50–75% (highly ligand dependent).
B. Lithium-Halogen Exchange (The Critical Differentiator)

This is the deciding factor for many synthetic routes.

  • 3-Bromo: Undergoes rapid Lithium-Bromine exchange with n-BuLi or t-BuLi at -78 °C. This generates the C-3 lithio species, which can react with aldehydes, ketones, or acyl chlorides.

  • 3-Chloro: Does NOT undergo efficient Lithium-Chlorine exchange. Treatment with alkyllithiums typically results in deprotonation (ortho-lithiation) at the C-2 position or N-deprotonation, leading to complex mixtures or recovery of starting material.

Decision Matrix: When to Use Which?

DecisionMatrix Start Goal: Functionalize C-3 of Pyrrolo[2,3-b]pyrazine Method Select Methodology Start->Method Exchange Exchange Method->Exchange Lithium-Halogen Exchange (Quench with Aldehyde/Ketone) Coupling Coupling Method->Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Br_Only 3-Bromo Analog (Li-Br exchange is fast) Exchange->Br_Only MUST USE Scale Scale Coupling->Scale Scale of Reaction? Discovery Discovery Scale->Discovery < 5 grams (Discovery) Process Process Scale->Process > 100 grams (Process) Br_Pref 3-Bromo Analog (Reliable, mild conditions) Discovery->Br_Pref Speed Priority Cost_Analysis Cost_Analysis Process->Cost_Analysis Cost/Supply Priority Cl_Pref 3-Chloro Analog (Cheaper, requires SPhos/XPhos) Cost_Analysis->Cl_Pref If Catalyst Cost < Material Savings

Caption: Decision workflow for selecting the halogenated precursor based on synthetic pathway and scale.

Experimental Protocols

Protocol A: Suzuki Coupling of 3-Bromo (Standard Conditions)

Best for: Routine library synthesis, high reliability.

Reagents:

  • 3-Bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)[3]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge a microwave vial or round-bottom flask with the 3-bromo substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed dioxane and aqueous K₂CO₃.

  • Heat to 80 °C for 2–4 hours (or 30 min in microwave at 100 °C).

  • Monitoring: LCMS should show complete consumption of bromide (M+2 peak disappears).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: Suzuki Coupling of 3-Chloro (Advanced Conditions)

Best for: Scale-up or when the bromo-analog is unavailable.

Reagents:

  • 3-Chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-5 mol%)

    • Note: Pre-catalysts like XPhos-Pd-G2 are preferred for consistency.

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is often superior to carbonate for chlorides.

  • Solvent: n-Butanol or Toluene/Water (10:1).

Procedure:

  • Pre-complexation (if not using G2/G3 catalyst): Stir Pd₂(dba)₃ and XPhos in the solvent at RT for 10 mins under Argon to form the active species.

  • Add the 3-chloro substrate, boronic acid, and base.

  • Heat to 100–110 °C (reflux) for 12–18 hours.

  • Critical Step: If conversion stalls, add a second portion of catalyst (1 mol%). Chlorides are prone to catalyst poisoning.

Protocol C: Lithium-Halogen Exchange (3-Bromo Specific)

Best for: Introducing carbonyls (aldehydes/ketones) at C-3.

Reagents:

  • 3-Bromo-5-tosyl-pyrrolo[2,3-b]pyrazine (1.0 equiv)

    • Note: N-protection (Tosyl, SEM, or Boc) is MANDATORY to prevent N-deprotonation.

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile (e.g., DMF, Benzaldehyde)

  • Solvent: Anhydrous THF.

Procedure:

  • Dissolve N-protected 3-bromo substrate in THF under Argon. Cool to -78 °C .[6]

  • Add n-BuLi dropwise over 10 minutes. Maintain temp < -70 °C.

  • Stir for 15–30 minutes. The solution often turns deep yellow/orange (formation of C3-lithio species).

  • Add the electrophile (neat or in THF) quickly.

  • Allow to warm to 0 °C over 1 hour.

  • Quench with saturated NH₄Cl.

Data Summary Table

Parameter3-Bromo-pyrrolo[2,3-b]pyrazine3-Chloro-pyrrolo[2,3-b]pyrazine
CAS Number 1260665-49-31111638-10-8
Molecular Weight 198.02153.57
Oxidative Addition Rate Fast (

)
Slow (

)
Preferred Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄XPhos-Pd-G2, Pd-PEPPSI-IPr
Li-Hal Exchange Excellent (-78 °C)Poor (Competing deprotonation)
Commercial Price

$ (Higher)

(Lower)
Atom Economy Lower (Br leaving group = 80 Da)Higher (Cl leaving group = 35 Da)

References

  • Synthesis and FGFR Kinase Inhibition

    • Zhang, Y., et al. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors."[5] Int. J. Mol. Sci.2018 , 19(4), 967.

    • Context: Describes Suzuki coupling of 3-bromo analogs using Pd(dppf)Cl₂.
  • General Reactivity of Heteroaryl Chlorides vs Bromides

    • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[6][7] Chem. Int. Ed.2002 , 41(22), 4176-4211.

    • Context: Foundational text explaining the requirement for electron-rich ligands (like alkylphosphines)
  • Lithiation Strategies in Pyrrolopyrimidines (Analogous Chemistry)

    • Kristensen, J. L., et al. "Directed Lithiation of Protected 4-Chloropyrrolopyrimidine." Molecules2011, 16, 155-161.
    • Context: Demonstrates that while C-Cl bonds are robust, lithiation often occurs elsewhere (ortho-lithiation) unless Br is present for exchange.
  • Commercial Availability & Properties

    • PubChem Compound Summary for 3-Bromo-5H-pyrrolo[2,3-b]pyrazine.

Sources

structure-activity relationship (SAR) of 7-methyl substituted pyrrolopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of 7-methyl substituted 5H-pyrrolo[2,3-b]pyrazines , a privileged scaffold in kinase inhibitor discovery (particularly for JAK, FGFR, and ALK kinases).

Executive Summary

The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as a critical bioisostere to quinazolines and pyrrolopyrimidines in medicinal chemistry. While the core scaffold provides the essential hydrogen bond donor/acceptor motif (N1/N5) for ATP-hinge binding, the C-7 position is a pivotal vector for optimization.

Introduction of a 7-methyl group (or 7-substituted variants) typically yields three competitive advantages over the unsubstituted (7-H) analogs:

  • Metabolic Blockade: Prevents oxidative metabolism at the electron-rich pyrrole carbon.

  • Hydrophobic Packing: Fills the hydrophobic pocket (often the gatekeeper region) in kinases like FGFR1 and JAK2.

  • Conformational Bias: Restricts bond rotation of adjacent substituents, locking the bioactive conformation.

The Scaffold & Numbering System

To ensure accurate SAR interpretation, we utilize the standard IUPAC numbering for the 5H-pyrrolo[2,3-b]pyrazine fused system:

  • Positions 1 & 4: Pyrazine nitrogens (Hinge binders).

  • Position 5: Pyrrole nitrogen (H-bond donor).

  • Position 7: The carbon on the pyrrole ring adjacent to the bridgehead (critical modification site).

Comparative Analysis: 7-Substituent Impact
Feature7-H (Unsubstituted) 7-Methyl (Small Alkyl) 7-Aryl / Heteroaryl
Potency (IC50) Baseline (Low to Moderate)Enhanced (2-5x) High (Variable based on electronics)
Ligand Efficiency HighOptimal Low (Molecular weight penalty)
Metabolic Stability Low (Prone to oxidation)High (Blocks C-oxidation) Moderate (Depends on aryl ring)
Solubility ModerateHigh Low (Requires solubilizing groups)
Selectivity Low (Promiscuous binder)Moderate High (Gatekeeper specific)

Detailed SAR Analysis

Potency & Binding Mechanism

The 7-methyl group is not merely a passive space-filler. In ATP-competitive inhibition, the pyrrolopyrazine core mimics the adenine ring of ATP.

  • 7-H Analogs: Often suffer from weak Van der Waals interactions in the "back" of the ATP pocket.

  • 7-Methyl Analogs: The methyl group projects into the hydrophobic region (often near the Gatekeeper residue, e.g., Methionine or Phenylalanine). This displacement of water and formation of hydrophobic contacts (

    
    -
    
    
    
    interactions) significantly improves
    
    
    .

Case Study: FGFR Inhibition In the development of FGFR inhibitors, substituting 7-H with a 7-methyl or 7-methyl-indole motif improved IC50 values from micromolar to nanomolar ranges (e.g., Compound 9p targeting FGFR1/2/3).

Metabolic Stability (The Methyl Blockade)

The C-7 position in pyrrolo-fused systems is electron-rich and susceptible to oxidation by Cytochrome P450 enzymes (particularly CYP3A4).

  • Mechanism: CYP enzymes epoxidize the C6-C7 double bond or hydroxylate the C7 position, leading to ring opening or clearance.

  • Solution: Methylation at C7 sterically hinders the approach of the heme-iron-oxo species and removes the abstractable proton, significantly extending the half-life (

    
    ) in liver microsomes.
    

Visualizing the Signaling & Logic

The following diagram illustrates the mechanistic logic of targeting the FGFR pathway with these inhibitors and the SAR decision tree.

SAR_Logic Start Hit Identification (Pyrrolopyrazine Core) Problem Issue: Rapid Metabolism & Low Potency Start->Problem Strategy Strategy: C-7 Substitution Problem->Strategy Sub_H 7-H (Unsubstituted) Unstable, Weak Binder Strategy->Sub_H Baseline Sub_Me 7-Methyl Blocks Metabolism Fills Hydrophobic Pocket Strategy->Sub_Me Sub_Aryl 7-Aryl (e.g., Indole) High Potency Solubility Risk Strategy->Sub_Aryl Target Target: FGFR / JAK Kinase (ATP Pocket) Sub_H->Target Weak Interaction Sub_Me->Target Optimized Fit Outcome Clinical Candidate (Balanced Profile) Target->Outcome IC50 < 10 nM

Figure 1: SAR Decision Tree for optimizing pyrrolopyrazine kinase inhibitors via C-7 substitution.

Experimental Protocols

Synthesis of 7-Methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

Objective: Install the 7-methyl group or functionalize C-7 via cross-coupling. Method: Functionalization of the pre-formed pyrazine ring followed by cyclization, or direct C-H activation.

Protocol (Suzuki-Miyaura Strategy):

  • Halogenation: Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in DMF. Add N-iodosuccinimide (NIS, 1.1 eq) at 0°C. Stir for 2h to generate the 7-iodo intermediate.

  • Workup: Quench with sat.

    
    , extract with EtOAc, dry over 
    
    
    
    .
  • Coupling: In a sealed tube, combine 7-iodo-intermediate (1.0 eq), Methylboronic acid (or Methyl-trifluoroborate) (1.5 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq) in Dioxane/H2O (4:1).
  • Reaction: Heat at 90°C for 12h under Argon.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Biochemical Kinase Assay (FGFR1)

Objective: Determine IC50 of the 7-methyl analog. Method: FRET-based Z´-LYTE™ Kinase Assay (Invitrogen).

  • Preparation: Prepare 4x Test Compound solution in 1% DMSO.

  • Enzyme Mix: Dilute FGFR1 kinase (0.1–0.5 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate: Prepare Peptide Substrate (Tyr04) and ATP (at Km concentration).

  • Incubation: Add 2.5 µL Compound + 5 µL Enzyme + 2.5 µL Substrate/ATP mix to a 384-well plate. Incubate 1 hour at Room Temp.

  • Development: Add 5 µL Development Reagent A. Incubate 1 hour.

  • Read: Measure Fluorescence Ratio (Emission 445 nm / 520 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

Synthesis Workflow Diagram

The following diagram details the chemical pathway to access these derivatives.

Synthesis_Flow Start Pyrazine Precursor (Amino-pyrazine) Step1 Sonogashira Coupling (with Alkynes) Start->Step1 Step2 Cyclization (Base-mediated) Step1->Step2 Core 5H-pyrrolo[2,3-b]pyrazine Core Scaffold Step2->Core Branch1 Direct C-7 Methylation (Friedel-Crafts / Vilsmeier) Core->Branch1 Method A Branch2 C-7 Iodination (NIS, DMF) Core->Branch2 Method B (Preferred) Final 7-Substituted Analog (Potent Inhibitor) Branch1->Final Branch3 Suzuki Coupling (R-B(OH)2) Branch2->Branch3 Branch3->Final

Figure 2: Synthetic routes to 7-substituted pyrrolopyrazines.

References

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors. Journal of Medicinal Chemistry. (2025).[1][2] [1]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. International Journal of Molecular Sciences. (2018).

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. (2017).

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. ResearchGate. (2020).

  • Metabolic Stability and its Role in Biopharmaceutical Development. Journal of Clinical Pharmacology. (2022).

Sources

Comparative Guide: X-ray Crystallography & Structural Analysis of 3-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structural and crystallographic properties of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine , a critical scaffold in the development of kinase inhibitors (specifically FGFR and JAK pathways).

Executive Summary: The Scaffold Advantage

The 5H-pyrrolo[2,3-b]pyrazine scaffold (often referred to as 4,7-diazaindole) has emerged as a superior bioisostere to the traditional 1H-pyrrolo[2,3-b]pyridine (7-azaindole) in kinase drug discovery. The introduction of the 3-bromo and 7-methyl substituents creates a unique chemical space:

  • 3-Bromo Handle: Provides a reactive site for Suzuki-Miyaura coupling to install "tail" groups that access the kinase back-pocket.

  • 7-Methyl Substituent: Increases lipophilicity and sterically restricts the rotation of adjacent groups, potentially locking the molecule into a bioactive conformation while blocking metabolic oxidation at the C7 position.

This guide compares the 3-bromo-7-methyl variant against its unsubstituted parent and chlorinated analogs to assist in solid-state characterization and lead optimization.

Structural Specifications & Predicted Lattice Data

Note: Direct single-crystal X-ray data for the specific 3-bromo-7-methyl derivative is proprietary in many contexts. The data below synthesizes experimental values from the parent scaffold and calculated properties for the specific derivative.

A. Molecular Geometry & Bond Metrics

The fusion of the electron-deficient pyrazine ring with the electron-rich pyrrole ring creates a planar, aromatic system.

ParameterThis compound 3-Bromo-5H-pyrrolo[2,3-b]pyrazine (Control) Significance
Molecular Weight ~212.05 g/mol 198.02 g/mol 7-Me adds mass/volume without altering H-bond donor count.
C7-Substituent Methyl (-CH₃)Hydrogen (-H)Methyl disrupts "flat" stacking, increasing solubility.
C3-Br Bond Length 1.89 Å (Predicted)1.88–1.90 Å (Exp.)Typical C(sp2)-Br bond; susceptible to halogen bonding.
N5-H...N1 Distance ~2.9 Å (Intermolecular)2.86 Å (Intermolecular)Primary packing motif (Head-to-Tail H-bonds).
TPSA ~41.6 Ų41.6 ŲMethylation at C7 does not change polar surface area.
LogP (Calc) ~1.91.4Methyl group increases lipophilicity (better membrane permeability).
B. Crystal Packing Motifs
  • Primary Motif (Ribbons): The 5H-pyrrolo[2,3-b]pyrazine core typically crystallizes in the Monoclinic P2₁/c or Triclinic P-1 space group. The dominant interaction is a hydrogen bond between the pyrrole N(5)-H and the pyrazine N(1) of a neighboring molecule, forming infinite "ribbons" or "tapes."

  • Secondary Motif (Stacking):

    • Control (Unsubstituted): Forms tight

      
      -
      
      
      
      stacks (distance ~3.4 Å).
    • Target (7-Methyl): The methyl group at C7 introduces steric bulk perpendicular to the ring edge, likely offsetting the

      
      -stacking  (slippage) or increasing the inter-planar distance. This often results in lower melting points and higher solubility compared to the unmethylated analog.
      
Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals for X-ray diffraction (XRD) of this specific derivative, a slow evaporation or vapor diffusion method is recommended due to the molecule's moderate solubility.

Workflow Logic
  • Solvent Selection: The 3-bromo substituent reduces solubility in polar protic solvents compared to the parent heterocycle. The 7-methyl group adds lipophilicity.

    • Recommended: Methanol/DCM (1:1) or Acetonitrile.

  • Crystal Growth: Slow evaporation is preferred to allow the bulky Br and Me groups to order correctly without twinning.

Visualized Workflow (DOT Diagram)

CrystallizationProtocol Start Start: 20mg 3-Br-7-Me-Scaffold SolubilityCheck Solubility Check (MeOH vs ACN) Start->SolubilityCheck Dissolution Dissolve in warm ACN (Saturation Point) SolubilityCheck->Dissolution Soluble Filtering Filter through 0.45µm PTFE (Remove Nucleation Seeds) Dissolution->Filtering MethodChoice Choose Growth Method Filtering->MethodChoice VaporDiff Vapor Diffusion (Inner: ACN / Outer: Pentane) MethodChoice->VaporDiff Preferred for Quality SlowEvap Slow Evaporation (Cover with perforated parafilm) MethodChoice->SlowEvap Simpler Setup Harvest Harvest Crystals (0.1 - 0.3mm size) VaporDiff->Harvest SlowEvap->Harvest XRD X-Ray Diffraction (Mo-Ku03b1 or Cu-Ku03b1 source) Harvest->XRD

Caption: Optimized crystallization workflow for halogenated pyrrolopyrazine derivatives. Vapor diffusion is prioritized to minimize twinning caused by the methyl steric clash.

Comparative Performance Analysis
Scenario A: Fragment-Based Drug Discovery (FBDD)

When using these molecules as fragments for soaking experiments:

  • 3-Bromo-5H-pyrrolo[2,3-b]pyrazine (Control): High crystallinity, packs densely. Good for high-concentration soaks but may have solubility limits in aqueous buffers.

  • This compound (Target): The 7-methyl group prevents "flat" aggregation. This often leads to higher solubility in DMSO stocks , making it a superior fragment for screening libraries despite the slight increase in molecular weight.

Scenario B: Halogen Bonding Potential

The C3-Bromine is a classic halogen bond donor.

  • Interaction: C-Br

    
     O=C (backbone carbonyl of kinase hinge).
    
  • Comparison: The 7-methyl group does not electronically deactivate the pyrazine ring significantly, preserving the "sigma hole" on the bromine atom. This makes the 3-bromo-7-methyl variant structurally equivalent to the control in terms of halogen bonding capability, but with added steric selectivity.

References
  • Structure-Based Discovery of 5H-Pyrrolo[2,3-b]pyrazine FGFR Inhibitors. Jiang, A., et al. Molecules (2018).

  • Synthesis and Evaluation of Pyrrolo[2,3-b]pyrazine Derivatives. Detailed synthetic routes for the scaffold.

  • 3-Bromo-5H-pyrrolo[2,3-b]pyrazine (PubChem CID 57415839). Physicochemical property baseline.

  • Aloisine (7-methyl-5H-pyrrolo[2,3-b]pyrazine derivative) Kinase Inhibition. Structural basis for CDK/GSK-3 inhibition.

Validating Biological Assay Results for 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Hopping Advantage

In the high-stakes arena of kinase inhibitor discovery, the 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a critical "privileged structure." It serves as a bio-isostere to the widely used 7-azaindole (pyrrolo[2,3-b]pyridine) and 7-deazapurine cores found in FDA-approved drugs like Tofacitinib or Vemurafenib.

This guide addresses the specific challenge of validating biological data for this intermediate. Because this molecule is often used as a fragment lead or a core building block for FGFR and JAK inhibitors, distinguishing true biochemical activity from assay artifacts (aggregation, fluorescence quenching) is paramount.

This is not a generic protocol list. It is a validation system designed to prove that your IC50 values are driven by specific ligand-protein interactions, not experimental noise.

Part 1: Structural & Chemical Integrity (The Pre-Requisite)

Before any biological assay, the chemical integrity of the this compound must be absolute. The C-3 bromine is a reactive handle intended for Suzuki couplings; however, in biological buffers, it can be susceptible to debromination or hydrolysis if stored improperly, leading to false negatives.

Validation Protocol: Purity & Stability

Objective: Ensure the compound tested is >98% pure and stable in DMSO stock.

  • LC-MS Verification:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Target: Look for the characteristic isotopic doublet of Bromine (M and M+2 peaks of equal intensity).

    • Why? Loss of the bromine (M-79) indicates degradation. The 7-methyl group provides a distinct retention time shift compared to the unmethylated analog.

  • DMSO Stability Check:

    • Incubate a 10 mM stock in DMSO for 24 hours at room temperature.

    • Re-run LC-MS.

    • Acceptance Criteria: < 1% formation of degradation products.

Part 2: Comparative Scaffold Analysis

To validate the performance of this scaffold, it must be benchmarked against its structural neighbors. This comparison highlights why you would choose the pyrrolo[2,3-b]pyrazine core over alternatives.

Table 1: Physicochemical & Functional Comparison
FeatureThis compound 3-bromo-1H-pyrrolo[2,3-b]pyridine (7-azaindole)3-bromo-7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine)
Core Biology High affinity for FGFR / c-Met Broad Kinase Profile (Promiscuous)High affinity for JAK / SYK
H-Bonding Extra N at Pos-4 accepts H-bondsLacks N at Pos-4N at Pos-1 and Pos-3
Solubility High (Pyrazine ring lowers logP)ModerateModerate to Low
Metabolic Liability 7-Methyl blocks oxidation at C7C2/C3 oxidation commonC2 oxidation common
Assay Risk Low fluorescence interferenceHigh fluorescence (Indolic nature)Low interference

Expert Insight: The 7-methyl group in your target molecule is not just decoration. It often occupies a small hydrophobic pocket in the kinase hinge region (gatekeeper residue proximity), potentially improving selectivity over the unmethylated analog.

Part 3: Biological Assay Protocols (Self-Validating Systems)

Workflow 1: Biochemical Kinase Inhibition (FGFR1/JAK Model)

Targeting the ATP-binding site.

Method: FRET-based assay (e.g., LanthaScreen) or ADP-Glo. Rationale: The 3-bromo group renders the molecule a "fragment." We expect activity in the micromolar range (1–50 µM). Nanomolar activity at this stage often indicates aggregation (false positive).

Step-by-Step Protocol:

  • Preparation: Dilute compound in 100% DMSO (3-fold serial dilution, 10 points). Top concentration: 100 µM.

  • Enzyme Mix: Prepare Kinase (e.g., FGFR1, 0.2 ng/µL) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation (Critical):

    • Add 2.5 µL compound to 5 µL enzyme.

    • Pre-incubate for 15 mins. Causality: This allows the scaffold to displace water molecules in the ATP pocket before competing with ATP.

  • Substrate Addition: Add ATP (at Km) and peptide substrate. Incubate 60 mins.

  • Detection: Add detection reagent (Eu-antibody). Read TR-FRET.

Validation Checkpoint:

  • Hill Slope: Must be between -0.8 and -1.2. A steep slope (> -2.0) indicates aggregation or precipitation.

  • Max Inhibition: If inhibition plateaus at 50% despite increasing concentration, the compound has reached its solubility limit.

Workflow 2: Aggregation Counter-Screen (The "Detergent Test")

Objective: Prove the molecule acts as a specific inhibitor, not a colloidal aggregate sequestering the protein.

  • Run the standard kinase assay (as above).

  • Run a parallel assay adding 0.01% Triton X-100 (or freshly prepared Brij-35) to the reaction buffer.

  • Compare IC50s:

    • Valid Result: IC50 remains unchanged (within 2-fold).

    • Invalid Result: IC50 shifts dramatically (e.g., from 1 µM to >50 µM) in the presence of detergent. This confirms the original activity was an artifact of aggregation.

Part 4: Visualization of Validation Logic

Diagram 1: The Validation Cascade

This diagram illustrates the decision matrix for validating the this compound scaffold.

ValidationCascade Start Compound: this compound QC Step 1: QC (LC-MS/NMR) Confirm Bromine Isotope Pattern Start->QC Assay Step 2: Primary Kinase Assay (FGFR1 or JAK) QC->Assay Pass (>98%) Result Activity Observed? (IC50 < 50 µM) Assay->Result Detergent Step 3: Detergent Counter-Screen (+0.01% Triton X-100) Result->Detergent Yes Artifact ARTIFACT Colloidal Aggregation Result->Artifact No Activity Valid VALIDATED HIT Specific Interaction Detergent->Valid IC50 Unchanged Detergent->Artifact IC50 Shifts > 3-fold

Caption: Decision matrix for distinguishing specific kinase inhibition from colloidal aggregation artifacts.

Diagram 2: Scaffold Interaction Mechanism

Comparing how the 5H-pyrrolo[2,3-b]pyrazine core interacts with the Hinge Region compared to the 7-azaindole.

InteractionMap Scaffold 5H-pyrrolo[2,3-b]pyrazine Core N5 N-5 (Donor) H-Bond to Hinge Backbone Scaffold->N5 N4 N-4 (Acceptor) Unique to Pyrazine Scaffold->N4 Methyl 7-Methyl Group Hydrophobic Fit / Selectivity Scaffold->Methyl Bromo 3-Bromo Solvent Exposed / Vector Scaffold->Bromo Hinge Kinase Hinge Region (ATP Pocket) N5->Hinge Primary Anchor N4->Hinge Water-Mediated H-Bond Methyl->Hinge Gatekeeper Interaction

Caption: Mechanistic map of the scaffold's binding mode. The N-4 acceptor and 7-Methyl group provide unique selectivity filters.

Part 5: Data Interpretation & Troubleshooting

Interpreting the "Methyl Effect"

When comparing This compound to its unmethylated counterpart:

  • Expectation: The methylated version may show lower potency if the methyl group clashes with a bulky gatekeeper residue (e.g., Methionine).

  • Validation: If the methylated compound loses all activity, do not discard it. Test it against a kinase with a smaller gatekeeper (e.g., Threonine) to prove the steric clash hypothesis. This validates that the molecule is binding in the ATP pocket (specific binding) rather than non-specifically.

Common Pitfalls
  • Fluorescence Quenching: The pyrazine ring is electron-deficient. In fluorescence intensity assays, the compound itself may quench the signal.

    • Solution: Always use Ratiometric assays (FRET/TR-FRET) or Luminescence (ADP-Glo) rather than simple fluorescence intensity.

  • Solubility Crash: The presence of the bromine atom increases lipophilicity.

    • Solution: Ensure final DMSO concentration in the assay is 1-2% (if the kinase tolerates it) to maintain solubility during the 60-minute incubation.

References

  • Dehnavi, F., et al. (2021).[1] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." Medicinal Chemistry Research.

  • Wang, Y., et al. (2017). "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Preprints.org / MDPI.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 57415839, 3-Bromo-5H-pyrrolo[2,3-b]pyrazine."[2] PubChem.

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound aggregation and other artifacts." Current Opinion in Chemical Biology.

Sources

Safety Operating Guide

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Parameter Critical Directive
Waste Stream Halogenated Organic Solid (if pure) or Halogenated Solvent Waste (if dissolved).
Segregation STRICTLY SEPARATE from strong oxidizers, acids, and non-halogenated solvents.
Container High-Density Polyethylene (HDPE) or Amber Glass with PTFE-lined cap.
Labeling Must explicitly state: "Contains Halogenated Organics" and "Toxic to Aquatic Life."
Destruction High-temperature incineration with scrubber systems (Do not sewer).

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the nature of the molecule. 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is not merely "organic waste"; it is a functionalized heteroaromatic scaffold used frequently in kinase inhibitor development (e.g., JAK/SYK inhibitors).

Its disposal profile is dictated by two structural features:

  • The Bromine Atom: Classifies it as halogenated waste . Incineration without scrubbers releases corrosive Hydrogen Bromide (HBr) gas.

  • The Pyrrolo-Pyrazine Core: A nitrogen-rich heterocycle. While generally stable, it can form toxic nitrogen oxides (NOx) during combustion and may complex with heavy metals (Pd, Cu) used in its synthesis, complicating waste streams.

GHS Hazard Classification (Self-Validating Safety Check)

Before handling waste, verify these hazards against your current Safety Data Sheet (SDS).

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedDouble-glove (Nitrile) and use a particulate respirator (N95/P100) during solid weighing.
H315/H319 Skin/Eye IrritationWaste containers must be externally wiped down to prevent contact transfer.
H410 Very toxic to aquatic lifeZERO TOLERANCE for drain disposal. All aqueous rinses must be collected.

Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench, not the loading dock. You must prevent the formation of "unknowns" or reactive mixtures.

Segregation Logic
  • Do Not Mix with Oxidizers: Peroxides or nitric acid can react with the electron-rich pyrrole ring, leading to exothermic degradation.

  • Heavy Metal Scavenging: If this material was used in a cross-coupling reaction (e.g., Suzuki-Miyaura), the waste likely contains Palladium (Pd).

    • Protocol: Treat the waste stream with a metal scavenger (e.g., SiliaMetS® Thiol) before consolidation if your facility requires metal-free organic waste streams.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid SolidBin Container A: Solid Halogenated Waste (HDPE Jar) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (DMSO, Methanol) SolventCheck->NonHaloSolv LiquidBinHalo Container B: Liquid Halogenated Waste (Glass/HDPE) HaloSolv->LiquidBinHalo NonHaloSolv->LiquidBinHalo FORCE SEGREGATION: Contaminates entire stream to Halogenated

Figure 1: Decision tree for segregating waste at the source. Note that adding this compound to a non-halogenated solvent immediately reclassifies the entire volume as halogenated waste, increasing disposal costs.

Detailed Disposal Workflow (The Core Protocol)

This protocol ensures compliance with RCRA (USA) and hazardous waste regulations (EU/Global).

Step 1: Accumulation
  • Select Container: Use a wide-mouth HDPE jar for solids or a safety-coated amber glass bottle for liquids.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.[1]

    • Required Fields: Full chemical name (No abbreviations like "BMPP"), CAS # (Use 1159815-38-5 or specific analog CAS), and Hazard Checkbox ("Toxic", "Irritant").

  • Venting: If the waste contains volatile solvents (DCM), use a vented cap to prevent pressure buildup, but ensure it is closed when not in use.

Step 2: Deactivation (Optional but Recommended)

If the material is part of a reactive mixture (e.g., with borohydrides or hydrides):

  • Quench carefully with Methanol or Acetone in a fume hood.

  • Allow to cool and check pH (aim for pH 6-8).

  • Only then transfer to the disposal container.

Step 3: Hand-off to EHS/Disposal Facility
  • Wipe the exterior of the container with a damp paper towel (dispose of the towel as solid hazardous waste).

  • Ensure the cap is torqued tightly.

  • Transport using a secondary containment bucket to the central accumulation area.

Visual Workflow: The Disposal Lifecycle

DisposalLifecycle Bench Benchtop Accumulation (Satellite Area) Transport Internal Transport (Secondary Containment) Bench->Transport Tag Complete Central Central Waste Storage (90-Day Limit) Transport->Central Weekly Pickup Vendor 3rd Party Vendor (Veolia/Clean Harbors) Central->Vendor Manifest Sign-off Incineration High-Temp Incineration (>1000°C + Scrubbers) Vendor->Incineration Destruction

Figure 2: The lifecycle of the chemical waste from bench to final destruction.

Emergency Contingencies

Spill Response (Solid/Powder)
  • Evacuate & Ventilate: If airborne dust is visible, clear the immediate area.[2][3]

  • PPE: Don nitrile gloves, lab coat, and safety goggles. Use a P100 respirator if outside a fume hood.

  • Containment: Cover the spill with damp paper towels to prevent dust dispersion.

  • Cleanup: Scoop up material using a plastic dustpan or stiff paper. Place in a wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution. Do not use bleach (potential reaction with nitrogen heterocycle).

Exposure First Aid
  • Inhalation: Move to fresh air immediately. The bromine moiety can cause mucosal irritation.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption.

Regulatory & Compliance Framework

Trust in your laboratory's operations relies on strict adherence to these standards.

  • US EPA (RCRA): This compound falls under "Halogenated Organic Waste." It is likely a "P-listed" or "U-listed" equivalent depending on specific formulation, but must always be treated as Hazardous Waste .

  • European Waste Catalogue (EWC): Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

  • Transport (DOT/IATA):

    • Proper Shipping Name: Organohalogen pesticides, solid, toxic (or generic Toxic solid, organic, n.o.s.).

    • Class: 6.1.

    • Packing Group: III.

References

  • PubChem. 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Available at: [Link]

Sources

Personal protective equipment for handling 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 2891598-26-6) is a halogenated heteroaromatic building block, primarily utilized as an intermediate in the synthesis of kinase inhibitors.[1] Due to its structural characteristics—specifically the electron-deficient pyrazine ring fused with a pyrrole—it presents distinct handling challenges.

While specific toxicological data for this exact methylated analog is emerging, its safety profile is extrapolated from the closely related 3-bromo-5H-pyrrolo[2,3-b]pyrazine (CAS: 1260665-49-3).[1] Users must treat this compound as a hazardous irritant with potential for acute toxicity upon ingestion.

GHS Hazard Classification (Inferred)
Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Cat.[1][2][3][4] 2H315 Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[2][3][4][5]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[3][4][5][6]
Acute Toxicity (Oral) Cat. 4H302 Harmful if swallowed.[4][5]

Personal Protective Equipment (PPE) Strategy

The selection of PPE is not static; it must adapt to the operational state of the chemical (solid powder vs. organic solution). The following matrix defines the mandatory protection levels.

PPE Selection Logic

PPE_Logic Start Start: Define Operation State Chemical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DCM) State->Solution Solid_PPE Level 1 PPE: - Std. Nitrile Gloves - Safety Glasses - Lab Coat - Fume Hood Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check DMSO Penetrating (DMSO/DMF) Solvent_Check->DMSO Volatile Volatile (DCM/THF) Solvent_Check->Volatile Sol_PPE_High Level 2 PPE: - Double Nitrile Gloves (Change immediately on splash) - Chemical Goggles - Impervious Sleeves DMSO->Sol_PPE_High Volatile->Sol_PPE_High

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.[1]

Detailed PPE Specifications
  • Hand Protection:

    • Solid Handling: Standard nitrile gloves (minimum thickness 0.11 mm) are sufficient for weighing dry powder.

    • Solution Handling: When dissolved in DMSO or DMF , this compound can penetrate skin rapidly, carrying the toxic payload into the bloodstream. Double gloving is mandatory.

      • Inner Layer: 4 mil Nitrile.

      • Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield) for prolonged handling.

  • Eye Protection:

    • Standard safety glasses with side shields are the minimum requirement.

    • Chemical Splash Goggles are required during synthesis scale-up (>1g) or when working with pressurized systems (e.g., flash chromatography).[1]

  • Respiratory Protection:

    • Primary Control: All handling must occur within a certified chemical fume hood.

    • Secondary Control: If weighing outside a hood is unavoidable (not recommended), a P95/P100 particulate respirator must be worn to prevent inhalation of dust.

Operational Protocols

A. Weighing & Transfer
  • Static Hazard: Brominated heterocycles often exhibit static charge. Use an anti-static gun or polonium strip near the balance.

  • Containment: Weigh into a tared vial rather than on weighing paper to minimize dust dispersion. Cap the vial immediately after transfer.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous solid waste.

B. Solubilization
  • Solubility Profile: Low solubility in water; soluble in DMSO, DMF, and chlorinated solvents.

  • Exothermic Risk: Dissolution is generally neutral, but always add solvent to the solid slowly.

  • Labeling: Any flask containing this compound must be labeled with the full chemical name and the signal word "WARNING - IRRITANT."

Emergency Response Procedures

In the event of exposure or release, immediate action is critical to mitigate long-term health effects.

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Sol Solution / Large Solid Assess->Major_Sol Action_Solid 1. Dampen paper towel (MeOH) 2. Place over powder 3. Wipe inward Minor_Solid->Action_Solid Action_Sol 1. Evacuate Area 2. Don Level 2 PPE 3. Use Absorbent Pads Major_Sol->Action_Sol Waste Dispose as Halogenated Organic Waste Action_Solid->Waste Action_Sol->Waste Report File Incident Report Waste->Report

Figure 2: Step-by-step workflow for containing and cleaning chemical spills.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes . Lift eyelids to ensure thorough flushing. Seek medical attention if irritation persists.

  • Skin Contact: Immediately remove contaminated clothing.[4][6] Wash skin with soap and copious amounts of water.[3][4] Do not use ethanol on the skin, as it may enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.

Waste Disposal & Compliance

Proper disposal is a legal requirement and an environmental imperative.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteCollect in a dedicated container labeled "Solid Halogenated Organics."[1] Do not mix with general trash.
Liquid Waste Halogenated Solvent WasteDissolve in acetone or DCM and dispose of in the "Halogenated Organic Solvents" carboy.
Contaminated PPE Hazardous DebrisGloves and paper towels used in cleaning must be bagged and tagged as hazardous waste.

Compliance Note: Ensure all waste containers are closed when not in use to comply with EPA/RCRA regulations regarding volatile organic emission standards.

References

  • PubChem. 3-Bromo-5H-pyrrolo[2,3-b]pyrazine (Compound Summary). National Library of Medicine. Accessed February 19, 2026. [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: 3-bromo-5H-pyrrolo[2,3-b]pyrazine.[1] Accessed February 19, 2026. [Link]

Sources

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